tert-Butyl N,N-diallylcarbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N,N-bis(prop-2-enyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-6-8-12(9-7-2)10(13)14-11(3,4)5/h6-7H,1-2,8-9H2,3-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIPHUBKNVVTBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC=C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408412 | |
| Record name | tert-Butyl N,N-diallylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151259-38-0 | |
| Record name | tert-Butyl N,N-diallylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl N,N-diallylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of tert-Butyl N,N-diallylcarbamate. This compound serves as a valuable intermediate in organic synthesis, particularly as a protected diallylamine derivative for the construction of nitrogen-containing heterocyclic compounds through ring-closing metathesis (RCM). This document includes a compilation of its physical and chemical properties, detailed experimental protocols for its preparation and subsequent reactions, and a discussion of its primary applications in synthetic chemistry.
Chemical Properties
This compound, also known as N-Boc-diallylamine, is a carbamate-protected secondary amine. The tert-butoxycarbonyl (Boc) group provides stability under a range of reaction conditions, making it an effective protecting group for the nitrogen atom.[1]
Structure and Identification
-
IUPAC Name: tert-butyl N,N-bis(prop-2-en-1-yl)carbamate
-
Synonyms: N-Boc-diallylamine, tert-Butyl diallylcarbamate
-
CAS Number: 151259-38-0
-
Molecular Formula: C₁₁H₁₉NO₂
-
Molecular Weight: 197.27 g/mol
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| Appearance | Colorless to pale yellow oil | [2] |
| Boiling Point | 75 °C at 1.5 mmHg | [2] |
| Density | 0.914 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.442 | [2] |
| Flash Point | 81 °C (177.8 °F) - closed cup | [2] |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, hexanes). Insoluble in water. |
Spectral Data (Predicted)
¹H NMR (proton nuclear magnetic resonance) Spectrum (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.70 - 5.90 | m | 2H | -CH=CH₂ |
| ~5.10 - 5.25 | m | 4H | -CH=CH₂ |
| ~3.90 | d | 4H | N-CH₂- |
| 1.45 | s | 9H | -C(CH₃)₃ (tert-butyl) |
¹³C NMR (carbon-13 nuclear magnetic resonance) Spectrum (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C=O (carbamate) |
| ~134 | -CH=CH₂ |
| ~117 | -CH=CH₂ |
| ~80 | -C(CH₃)₃ (quaternary) |
| ~50 | N-CH₂- |
| 28.3 | -C(CH₃)₃ (methyl) |
IR (Infrared) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080 | Medium | =C-H stretch (alkene) |
| ~2975, 2930 | Strong | C-H stretch (alkane) |
| ~1690 | Strong | C=O stretch (carbamate) |
| ~1645 | Medium | C=C stretch (alkene) |
| ~1400 | Strong | C-N stretch |
| ~1160 | Strong | C-O stretch |
| ~990, 920 | Strong | =C-H bend (alkene) |
Mass Spectrometry (MS) (Predicted)
-
Molecular Ion (M⁺): m/z = 197
-
Major Fragments: Loss of the tert-butyl group ([M-57]⁺) is expected to be a prominent fragmentation pathway, resulting in a peak at m/z = 140. Further fragmentation of the allyl groups is also anticipated.[6][13][16][17][18]
Synthesis and Experimental Protocols
The most common and efficient method for the synthesis of this compound is the reaction of diallylamine with di-tert-butyl dicarbonate (Boc₂O).[19][20][21][22]
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
Diallylamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of diallylamine (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar, add di-tert-butyl dicarbonate (1.05 equivalents) portion-wise at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting diallylamine is consumed.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound as a colorless oil.
Reactivity and Applications
The primary utility of this compound in organic synthesis lies in its role as a precursor to nitrogen-containing heterocycles via ring-closing metathesis (RCM).[23][24] The Boc-protected nitrogen is stable to the reaction conditions of RCM, and the resulting cyclic product can be deprotected under acidic conditions to reveal the free secondary amine.[20][25]
Ring-Closing Metathesis (RCM)
The intramolecular cyclization of the two allyl groups is typically catalyzed by ruthenium-based catalysts, such as Grubbs' catalysts (first, second, or third generation) or Hoveyda-Grubbs catalysts.[23][24][26][27][28] The reaction proceeds via a metallacyclobutane intermediate, leading to the formation of a five-membered dihydropyrrole ring and the release of ethylene gas as a byproduct.[23][24]
RCM Experimental Workflow
Caption: Experimental workflow for the Ring-Closing Metathesis of this compound.
Detailed Experimental Protocol: Ring-Closing Metathesis
Materials:
-
This compound
-
Grubbs' second-generation catalyst
-
Dichloromethane (DCM), anhydrous and degassed
-
Ethyl vinyl ether
-
Schlenk flask or similar reaction vessel for inert atmosphere reactions
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and stir bar
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous and degassed DCM in a Schlenk flask under an inert atmosphere of argon or nitrogen.
-
Add Grubbs' second-generation catalyst (typically 1-5 mol%) to the solution.
-
Stir the reaction mixture at room temperature or gentle reflux (e.g., 40 °C) and monitor the progress by TLC. The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for an additional 20-30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate.
Deprotection of the Boc Group
The Boc protecting group can be readily removed under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in DCM, or with HCl in an organic solvent, to yield the corresponding secondary amine.[20]
Safety Information
This compound is a combustible liquid.[2] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile and valuable building block in modern organic synthesis. Its straightforward preparation and its utility as a substrate for ring-closing metathesis make it an important precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds. The Boc protecting group offers robust protection of the amine functionality while allowing for facile deprotection under mild acidic conditions. This guide provides essential information for researchers and scientists working with this compound, facilitating its effective use in synthetic and drug development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. tert-Butyl carbamate(4248-19-5) 13C NMR spectrum [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. researchgate.net [researchgate.net]
- 9. utsouthwestern.edu [utsouthwestern.edu]
- 10. acdlabs.com [acdlabs.com]
- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Boc-Protected Amino Groups [organic-chemistry.org]
- 20. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 21. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 22. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 23. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 24. Ring Closing Metathesis [organic-chemistry.org]
- 25. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 26. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 27. scribd.com [scribd.com]
- 28. researchgate.net [researchgate.net]
An In-depth Technical Guide to tert-Butyl N,N-diallylcarbamate (CAS: 151259-38-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-Butyl N,N-diallylcarbamate (CAS number 151259-38-0), a versatile synthetic intermediate. The document details its physicochemical properties, synthesis, and key applications, with a focus on its role in the construction of nitrogen-containing heterocyclic compounds through ring-closing metathesis. Experimental protocols and safety information are also included to assist researchers in its practical application.
Introduction
This compound is a protected amine that serves as a valuable building block in organic synthesis. The presence of two terminal allyl groups makes it an ideal substrate for ring-closing metathesis (RCM), a powerful reaction for the formation of cyclic compounds. The tert-butoxycarbonyl (Boc) protecting group provides stability under various reaction conditions and can be readily removed under acidic conditions, allowing for further functionalization. This combination of features makes it a useful precursor for the synthesis of a variety of nitrogen-containing heterocycles, which are prevalent scaffolds in many biologically active molecules and pharmaceuticals.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and use in chemical reactions.
| Property | Value | Reference(s) |
| CAS Number | 151259-38-0 | [1][2] |
| Molecular Formula | C₁₁H₁₉NO₂ | [1][2] |
| Molecular Weight | 197.27 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 75 °C at 1.5 mmHg | [1][2] |
| Density | 0.914 g/mL at 25 °C | [1][2] |
| Refractive Index (n20/D) | 1.442 | [1][2] |
| Flash Point | 81 °C (closed cup) | [1] |
| pKa (Predicted) | -1.46 ± 0.70 | [2] |
| Solubility | Soluble in common organic solvents. | |
| Storage | Store in a cool, dry, and well-ventilated area. | [3] |
Synthesis
The most common method for the synthesis of this compound involves the reaction of diallylamine with di-tert-butyl dicarbonate (Boc anhydride).
General Synthesis Workflow
The synthesis follows a straightforward nucleophilic substitution mechanism where the nitrogen atom of diallylamine attacks one of the carbonyl carbons of di-tert-butyl dicarbonate, leading to the formation of the carbamate and the release of tert-butanol and carbon dioxide as byproducts.
Detailed Experimental Protocol
The following protocol is adapted from a literature procedure.[3]
Materials:
-
Diallylamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Methanol
-
Petroleum ether
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve diallylamine (1.0 eq) in methanol.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add di-tert-butyl dicarbonate (1.2 eq) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Remove the methanol under reduced pressure.
-
The crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether as the eluent.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a colorless oil.
Applications in Organic Synthesis
The primary application of this compound is as a precursor for the synthesis of nitrogen-containing heterocycles via ring-closing metathesis (RCM).
Ring-Closing Metathesis (RCM)
RCM is a powerful and widely used olefine metathesis reaction that allows for the intramolecular formation of cyclic alkenes from acyclic dienes. For this compound, this reaction leads to the formation of a five-membered dihydropyrrole ring system, a common motif in many natural products and pharmaceuticals. The reaction is typically catalyzed by ruthenium-based catalysts, such as Grubbs' or Hoveyda-Grubbs' catalysts.[2]
General Protocol for RCM of this compound
Materials:
-
This compound
-
Grubbs' or Hoveyda-Grubbs' catalyst (e.g., Grubbs' II catalyst)
-
Anhydrous, degassed solvent (e.g., dichloromethane or toluene)
Procedure:
-
Dissolve this compound in the chosen anhydrous, degassed solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Add the ruthenium catalyst (typically 1-5 mol%) to the solution.
-
The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction.
-
The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched, and the catalyst is removed.
-
The solvent is evaporated, and the resulting crude product, Boc-3,4-dehydro-D-proline, can be purified by column chromatography.
The resulting dihydropyrrole can then be deprotected and further modified to generate a library of compounds for drug discovery screening.
Spectroscopic Data
Detailed and verified spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not widely available in public databases. Researchers are advised to acquire this data on their own purified samples for full characterization. For reference, the expected regions for key signals are outlined below.
| Spectroscopy | Expected Signals |
| ¹H NMR | - Singlet around 1.4-1.5 ppm (9H, tert-butyl group)- Multiplets for the allyl protons: - ~3.9-4.1 ppm (d, 4H, -N-CH₂-) - ~5.1-5.3 ppm (m, 4H, =CH₂) - ~5.7-5.9 ppm (m, 2H, -CH=) |
| ¹³C NMR | - Signal for the tert-butyl carbons (~28 ppm for CH₃ and ~80 ppm for the quaternary carbon)- Signal for the carbonyl carbon (~155 ppm)- Signals for the allyl carbons (~49 ppm for -N-CH₂-, ~117 ppm for =CH₂, and ~134 ppm for -CH=) |
| IR (Infrared) | - C-H stretching from the alkyl and alkene groups (~2850-3100 cm⁻¹)- Strong C=O stretching from the carbamate group (~1690-1710 cm⁻¹)- C=C stretching from the allyl groups (~1640 cm⁻¹)- C-N stretching (~1160-1250 cm⁻¹) |
| Mass Spec (MS) | - Expected molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 197.27. |
Safety and Handling
This compound is classified as a combustible liquid.[1] Standard laboratory safety precautions should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place away from heat and ignition sources.
-
Disposal: Dispose of in accordance with local regulations for chemical waste.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its utility primarily lies in its application as a substrate for ring-closing metathesis to generate nitrogen-containing heterocycles, which are important scaffolds in drug discovery and development. This guide provides essential information for researchers and scientists working with this compound, from its fundamental properties to its synthetic applications. The provided experimental protocols offer a starting point for its synthesis and subsequent transformations. Further research into the applications of its derivatives in medicinal chemistry is a promising area of investigation.
References
An In-depth Technical Guide to tert-Butyl N,N-diallylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-Butyl N,N-diallylcarbamate, a versatile chemical intermediate. The document details its physicochemical properties, outlines a general synthetic protocol, and discusses its applications in modern organic synthesis, particularly relevant to drug discovery and development.
Physicochemical Properties
The quantitative data for this compound are summarized in the table below, offering a clear reference for its physical and chemical characteristics.
| Property | Value | Reference |
| Molecular Weight | 197.27 g/mol | [1][2][3] |
| Molecular Formula | C₁₁H₁₉NO₂ | [1][3] |
| CAS Number | 151259-38-0 | [1][2] |
| Density | 0.914 g/mL at 25 °C | [1][2][3] |
| Boiling Point | 75 °C at 1.5 mmHg | [1][2][3] |
| Flash Point | 81 °C (177.8 °F) - closed cup | [1][2] |
| Refractive Index | n20/D 1.442 | [1][2][3] |
| InChI Key | RRIPHUBKNVVTBM-UHFFFAOYSA-N | [1][2] |
| SMILES String | CC(C)(C)OC(=O)N(CC=C)CC=C | [2] |
Synthesis Overview
This compound is a protected form of diallylamine, where the nitrogen atom is masked with a tert-butoxycarbonyl (Boc) group. This protecting group strategy is fundamental in multi-step organic syntheses, allowing for selective reactions at other functional groups within a molecule. The Boc group is favored due to its stability under a wide range of reaction conditions and its straightforward removal under acidic conditions.
A common synthetic route to this compound involves the reaction of diallylamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base. This reaction is a standard procedure for the introduction of a Boc protecting group onto a secondary amine.
This protocol describes a general procedure for the Boc-protection of diallylamine.
Materials:
-
Diallylamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
A suitable organic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))
-
A non-nucleophilic base (e.g., triethylamine (Et₃N), N,N-diisopropylethylamine (DIPEA))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve diallylamine (1.0 equivalent) in the chosen organic solvent.
-
Add the non-nucleophilic base (1.1 to 1.5 equivalents) to the solution.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.0 to 1.2 equivalents) in the same organic solvent to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel if necessary.
Applications in Drug Development and Organic Synthesis
This compound serves as a valuable building block in the synthesis of more complex molecules, particularly heterocyclic compounds.[4] The diallyl functionality is a precursor for ring-closing metathesis (RCM) reactions, a powerful tool in organic synthesis for the construction of cyclic structures.[4] RCM, often catalyzed by ruthenium-based catalysts such as the Grubbs or Hoveyda-Grubbs catalysts, can be employed to synthesize various nitrogen-containing heterocycles, which are prevalent scaffolds in many pharmaceutical agents.[4]
The Boc protecting group in this compound allows for the diallylamine moiety to be carried through several synthetic steps without undergoing unwanted side reactions. Once the desired molecular framework is assembled, the Boc group can be readily removed under acidic conditions to liberate the secondary amine for further functionalization. This strategy is crucial in the total synthesis of natural products and the development of novel drug candidates.
Logical and Experimental Workflow
The following diagrams illustrate the logical relationship in the synthesis of this compound and a typical experimental workflow for its purification.
Caption: Synthetic pathway for this compound.
Caption: Post-synthesis purification workflow.
References
tert-Butyl N,N-diallylcarbamate structural formula
An In-depth Technical Guide to tert-Butyl N,N-diallylcarbamate
This guide provides a comprehensive overview of this compound, a versatile molecule in organic synthesis. It is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Chemical Structure and Properties
This compound is a protected amine that features a tert-butoxycarbonyl (Boc) protecting group attached to a diallylamine core.
Structural Formula:
Chemical Identifiers and Properties:
A summary of the key chemical properties for this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C11H19NO2 | [1] |
| Molecular Weight | 197.27 g/mol | [1][2] |
| CAS Number | 151259-38-0 | [1][3] |
| Appearance | Colorless oil | [4] |
| Boiling Point | 75 °C at 1.5 mmHg | [1][3][4] |
| Density | 0.914 g/mL at 25 °C | [1][3][4] |
| Refractive Index (n20/D) | 1.442 | [1][3][4] |
| Flash Point | 81 °C (177.8 °F) - closed cup | [3] |
| SMILES String | CC(C)(C)OC(=O)N(CC=C)CC=C | [3] |
| InChI Key | RRIPHUBKNVVTBM-UHFFFAOYSA-N |
Synthesis Protocol
A common method for the synthesis of this compound involves the reaction of diallylamine with di-tert-butyl dicarbonate (Boc anhydride).[4]
Experimental Procedure:
-
Reaction Setup: A solution of diallylamine (1.0 equivalent) in methanol is prepared in a reaction vessel and cooled to 0°C.[4]
-
Reagent Addition: Di-tert-butyl dicarbonate (1.19 equivalents) is added portion-wise to the cooled solution of diallylamine.[4]
-
Reaction Progression: Following the addition, the reaction mixture is allowed to gradually warm to room temperature and is stirred for an additional hour.[4]
-
Workup: The reaction mixture is concentrated under reduced pressure to remove the solvent.[4]
-
Purification: The resulting residue is purified by silica gel column chromatography, eluting with a gradient of petroleum ether and ethyl acetate (starting from 100% petroleum ether and increasing to 50% ethyl acetate). This purification yields the final product as a colorless oil.[4]
Applications in Synthesis
This compound is a valuable intermediate in the synthesis of various heterocyclic compounds.[4][5] The diallyl functionality allows for ring-closing metathesis (RCM) reactions, a powerful tool in organic synthesis for the formation of cyclic structures.[5] For instance, RCM reactions of this compound have been reported using Hoveyda-Grubbs type catalysts.[5]
Visualization of Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
References
- 1. 151259-38-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. This compound 98 151259-38-0 [sigmaaldrich.com]
- 4. This compound CAS#: 151259-38-0 [amp.chemicalbook.com]
- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
Spectroscopic and Analytical Profile of tert-Butyl N,N-diallylcarbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for tert-Butyl N,N-diallylcarbamate (CAS Number: 151259-38-0). Included are predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of reference. Detailed experimental protocols for acquiring such spectra are also provided, along with a workflow diagram for the spectroscopic analysis of chemical compounds.
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. This data is based on the analysis of its chemical structure and comparison with analogous compounds.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.80 | m | 2H | -CH=CH₂ |
| ~5.15 | m | 4H | -CH=CH₂ |
| ~3.85 | d | 4H | N-CH₂- |
| 1.47 | s | 9H | -C(CH₃)₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~155.0 | C=O |
| ~134.5 | -CH=CH₂ |
| ~116.5 | -CH=CH₂ |
| ~79.5 | -C(CH₃)₃ |
| ~48.0 | N-CH₂- |
| ~28.5 | -C(CH₃)₃ |
Table 3: Predicted IR Absorption Data (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080 | Medium | =C-H stretch |
| ~2975, ~2930 | Strong | C-H stretch (alkyl) |
| ~1695 | Strong | C=O stretch (carbamate) |
| ~1645 | Medium | C=C stretch |
| ~1450, ~1365 | Medium | C-H bend (alkyl) |
| ~1150 | Strong | C-O stretch |
| ~990, ~920 | Strong | =C-H bend (out-of-plane) |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 197 | Moderate | [M]⁺ (Molecular Ion) |
| 141 | High | [M - C₄H₈]⁺ |
| 100 | High | [M - OC(CH₃)₃]⁺ |
| 57 | Very High | [C(CH₃)₃]⁺ |
| 41 | High | [C₃H₅]⁺ (Allyl cation) |
Experimental Protocols
The following are detailed methodologies for the key analytical techniques cited.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The sample is then transferred to a 5 mm NMR tube.
-
Instrumentation: Spectra are acquired on a 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters include a 30° pulse angle, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse program (e.g., zgpg30) is used. Key parameters include a 30° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds. Several thousand scans are typically required to obtain a spectrum with an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent signal of CDCl₃ at 77.16 ppm for ¹³C NMR.
-
2.2 Infrared (IR) Spectroscopy
-
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory is used.
-
Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded to account for atmospheric and instrumental interferences.
-
Sample Application: A small drop of neat liquid this compound is placed directly onto the center of the ATR crystal.
-
Spectrum Acquisition: The sample spectrum is collected. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.
-
Data Processing: The final absorbance or transmittance spectrum is generated by automatically ratioing the sample spectrum against the background spectrum. The ATR crystal is cleaned with an appropriate solvent (e.g., isopropanol) and dried after the measurement.
-
2.3 Mass Spectrometry (MS)
-
Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatography (GC) inlet.
-
Ionization: The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron, forming a molecular ion ([M]⁺), which can then undergo fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: An electron multiplier or similar detector records the abundance of each ion.
-
Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound such as this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
An In-depth Technical Guide to the Synthesis of tert-Butyl N,N-diallylcarbamate from Diallylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of tert-butyl N,N-diallylcarbamate, a valuable intermediate in organic synthesis, from diallylamine. This document outlines a highly efficient experimental protocol, compares various reaction conditions, and provides key analytical data for the characterization of the final product.
Introduction
The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized amine-protecting groups due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions. This compound, also known as N-Boc-diallylamine, is a useful building block, with the diallyl groups being amenable to further chemical transformations such as ring-closing metathesis. This guide details a robust and high-yielding synthesis of this compound from diallylamine and di-tert-butyl dicarbonate (Boc anhydride).
Reaction Scheme
The synthesis proceeds via the nucleophilic attack of diallylamine on the carbonyl carbon of di-tert-butyl dicarbonate, leading to the formation of the corresponding carbamate.
An In-depth Technical Guide to the Synthesis of tert-Butyl N,N-diallylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical gui[1][2]de provides a comprehensive overview of the synthesis of tert-Butylophilic attack of the secondary amine on the electrophilic [1][3]carbonyl carbon of the Boc anhydride, results in the formation of the N-tert- N,N-diallylcarbamate, a valuable intermediate in the synthesis of various heterocyclic compounds. The primary and most widely utilized method for this synthesis involves the [4]protection of diallylamine with a tert-butoxycarbonyl (Boc) group. This process is achieved through the react[5]ion of diallylamine with di-tert-butyl dicarbonate (Bbutoxycarbonyl (Boc) protected diallylamine.
The overall transformation is depicted in the following reaction scheme:
oc anhydride).
Core Synthesis[1] Route: N-Boc Protection of Diallylamine
subgraph cluster_productsophile.
-
Di-tert-butyl dicarbonate (Boc anhydride): The electrophilic source of the tert-butoxycarbonyl (Boc) protecting group.
The reaction is typically carried out in a suitable solvent, such as methanol, at a controlled temperature. The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC). Upon completion, the product is isolated and purified, commonly through silica gel column chromatography.
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of tert-Butyl N,N-diallylcarbamate based on a reported experimental protocol.
| Parameter | Value |
| Starting Materials | |
| Diallylamine { |
}
Diallylamine -> Reaction [label=""]; Boc_Anhydride -> Reaction [label=""]; Reaction [label="+", shape=plaintext, fontsize=24, fontcolor="#EA4335"]; Reaction -> Product [label="Methanol, 0°C to RT", fontcolor="#34A853"]; } | 20 mL (162 mmol) | | Di-tert-butyl dicarbonate |``` Caption: Synthetic pathway for this compound.
Quantitative Data Summary
42.2 g (193 mmol) | | Solvent | | |The synthesis of this compound from diallylamine and di-tert- Methanol | 500 mL | | Reaction Conditions | | | Initialbutyl dicarbonate is characterized by its high efficiency. The following table summarizes the key quantitative data from a representative experimental protocol Temperature | 0°C | | Final Temperature | Room Temperature | | Reaction Time .
| Parameter | Value | Reference | | :--- | :--- | :--- || 1 hour | | Product Information | | | Product | tert | Starting Material 1 | Diallylamine (20 mL, 162 mmol) |-Butyl N,N-diallylcarbamate | | Yield | 31.9 g | | Starting Material 2 | Di-tert-butyl dicarbonate (42.2 g, 193 mmol) | | | Solvent (99%) | | Appearance | Colorless oil | | Purification | | | Methanol (500 mL) | | | Reaction Temperature | 0 | Method | Silica gel column chromatography | | Eluent | Petroleum ether/ethyl acetate gradient |
Experimental Protocol
This section provides a detailed experimental protocol for the synthesis of tert-Butyl N,N-d°C to Room Temperature | | | Reaction Time | 1 hour | | | Product Yield | 31.9 g (99%)iallylcarbamate.
Materials:
-
Diallylamine
-
Di-tert-butyl d | | | Product Form | Colorless oil |icarbonate
-
Methanol
-
Petroleum ether
-
Ethyl acetate
-
Round-bottom flask |
Detailed Experimental Protocol
The following experimental procedure is adapted from a documented synthesis of tert-Butyl N* Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
,N-diallylcarbamate.
Materials:
-
Diallylamine
-
Di-tert-butyl dicarbonate
-
Methanol
-
Petroleum ether
-
Procedure:
-
Reaction Setup: In a 1 L round-bottom flask equipped with a magneticEthyl acetate
-
Silica gel
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve stirrer, dissolve diallylamine (20 mL, 162 mmol) in methanol (500 diallylamine (20 mL, 162 mmol) in methanol (500 mL).
-
mL).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Reagent Addition: AddAddition of Boc Anhydride: While maintaining the temperature at 0°C, add di-tert-butyl dicarbonate di-tert-butyl dicarbonate (42.2 g, 193 mmol) to the cooled (42.2 g, 193 mmol) to the solution in portions.
-
Reaction: solution in portions.
-
Reaction: After the addition is complete, allow the reaction mixture to gradually warm to room temperature while stirring continuously for 1 hour.
-
Solvent Removal: Concentrate the reaction mixture by distillation under reduced pressure After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 1 hour. 5 to remove the methanol.
-
Purification: Purify the resulting residue by silica gel column chromatography.. Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting residue by silica gel column chromatography. Elute with a gradient of petroleum ether and ethyl acetate (starting Elute the column with a gradient of petroleum ether and ethyl acetate (starting with 100% petroleum ether and gradually increasing the ethyl acetate concentration to 50%).
-
Product Isolation: Collect the fractions containing the desired with 100% petroleum ether and gradually increasing the proportion of ethyl acetate to 50%).
-
Product Isolation: Collect the fractions containing the desired product and concentrate them under reduced pressure to yield tert-Butyl N, product and concentrate them under reduced pressure to yield tert-butyl diallylcarbamate as a colorless oil (31.9N-diallylcarbamate as a colorless oil.
Synthesis Workflow and Logical Relationships
The following diagrams illustrate the overall g, 99% yield).
Experimental Workflow Visualization
The logical flow of the experimental protocol can be visualized as follows:
synthesis workflow and the logical relationship between the key components of the reaction.
References
Physical characteristics of tert-Butyl N,N-diallylcarbamate (e.g., boiling point, density)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical characteristics of tert-Butyl N,N-diallylcarbamate, a versatile reagent in organic synthesis. This document outlines its core properties, details the experimental methodologies for their determination, and illustrates a key synthetic application.
Core Physical and Chemical Properties
This compound is a protected amine utilized in the synthesis of various heterocyclic compounds. Its physical properties are critical for its application in laboratory and industrial settings.
Quantitative Data Summary
The fundamental physicochemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Conditions |
| Boiling Point | 75 °C | at 1.5 mmHg |
| Density | 0.914 g/mL | at 25 °C |
| Refractive Index | n20/D 1.442 | at 20 °C |
| Flash Point | 81 °C | Closed Cup |
| Molecular Weight | 197.27 g/mol |
Experimental Protocols
The following sections detail the methodologies for determining the key physical properties of liquid compounds such as this compound.
Determination of Boiling Point (Thiele Tube Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, the Thiele tube method is a common and efficient technique.
Materials:
-
Thiele tube
-
High-boiling point mineral oil
-
Thermometer
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Sample of this compound
-
Heating apparatus (e.g., Bunsen burner or microburner)
-
Stand and clamp
Procedure:
-
A small amount of this compound is placed into the fusion tube.
-
The capillary tube, with its sealed end uppermost, is placed inside the fusion tube containing the sample.
-
The fusion tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is clamped and immersed in the Thiele tube filled with mineral oil.
-
The side arm of the Thiele tube is gently heated, allowing the oil to circulate and ensure uniform heating.
-
As the temperature rises, air trapped in the capillary tube will escape. The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted; this is the boiling point of the sample at the recorded atmospheric pressure.
Determination of Density (Pycnometer Method)
Density, the mass per unit volume of a substance, is a fundamental physical property. The pycnometer method provides a precise means of determining the density of a liquid.
Materials:
-
Pycnometer (a flask with a specific, known volume)
-
Analytical balance
-
Thermometer
-
Water bath
-
Sample of this compound
Procedure:
-
The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately measured using an analytical balance.
-
The pycnometer is then filled with the sample liquid, this compound. Care is taken to avoid air bubbles.
-
The filled pycnometer is placed in a temperature-controlled water bath to bring the liquid to a specific temperature (e.g., 25 °C).
-
Once thermal equilibrium is reached, the volume is adjusted precisely to the pycnometer's calibration mark. Any excess liquid is carefully removed.
-
The exterior of the pycnometer is dried, and its total mass is measured.
-
The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
Synthetic Application Workflow
This compound is a key substrate in ring-closing metathesis (RCM) for the synthesis of nitrogen-containing heterocycles. This reaction is a powerful tool in organic chemistry for the formation of cyclic compounds.
Solubility Profile of tert-Butyl N,N-diallylcarbamate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of tert-Butyl N,N-diallylcarbamate, a key intermediate in organic synthesis. While qualitative assessments indicate general solubility in most organic solvents and insolubility in water, this document outlines the standardized experimental protocols necessary for quantifying its solubility in a range of common organic solvents.[1] Adherence to these methodologies will ensure the generation of precise and reproducible data, crucial for optimizing reaction conditions, purification processes, and formulation development. This guide also includes a detailed experimental workflow and a template for the systematic presentation of solubility data.
Introduction
This compound is a protected amine containing two allyl groups, making it a valuable building block in the synthesis of various nitrogen-containing heterocyclic compounds.[2] A thorough understanding of its solubility profile in different organic solvents is paramount for its effective use in synthetic chemistry and process development. Solubility data informs the choice of solvent for reactions, extractions, and chromatographic purification, directly impacting yield, purity, and process efficiency. This guide provides the necessary framework for researchers to systematically determine and document the solubility of this compound.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₉NO₂ | [2] |
| Molecular Weight | 197.27 g/mol | [2] |
| Boiling Point | 75 °C at 1.5 mmHg | [2][3][4] |
| Density | 0.914 g/mL at 25 °C | [2][3][4] |
| Refractive Index | n20/D 1.442 | [2][3][4] |
| Appearance | Colorless liquid | [5] |
Qualitative Solubility
Based on available literature, this compound is described as being soluble in most organic solvents and insoluble in water.[1][5] However, for scientific and development purposes, quantitative data is essential. The nonpolar tert-butyl group and the allyl chains contribute to its lipophilicity, suggesting good solubility in nonpolar and moderately polar organic solvents. The carbamate group introduces some polarity, which may allow for solubility in more polar aprotic solvents.
Quantitative Solubility Data
To date, specific quantitative solubility data for this compound in a range of organic solvents is not widely available in published literature. The following table is provided as a template for researchers to populate with experimentally determined data. It is recommended to determine the solubility at a standard temperature, such as 25 °C.
| Solvent | Chemical Formula | Polarity Index | Solubility at 25°C (g/L) | Solubility at 25°C (mol/L) | Notes |
| Non-Polar Solvents | |||||
| Hexane | C₆H₁₄ | 0.1 | To be determined | To be determined | |
| Toluene | C₇H₈ | 2.4 | To be determined | To be determined | |
| Aprotic Polar Solvents | |||||
| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | To be determined | To be determined | |
| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | To be determined | To be determined | |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 4.4 | To be determined | To be determined | |
| Acetonitrile (ACN) | C₂H₃N | 5.8 | To be determined | To be determined | |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 | To be determined | To be determined | |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | To be determined | To be determined | |
| Protic Polar Solvents | |||||
| Methanol (MeOH) | CH₃OH | 5.1 | To be determined | To be determined | |
| Ethanol (EtOH) | C₂H₅OH | 4.3 | To be determined | To be determined | |
| Isopropanol (IPA) | C₃H₈O | 3.9 | To be determined | To be determined | |
| Aqueous | |||||
| Water | H₂O | 10.2 | To be determined | To be determined | Expected to be very low[1] |
Experimental Protocol for Solubility Determination
The following protocol details the widely accepted "shake-flask" method for determining the thermodynamic solubility of a compound in a given solvent. This method is robust and provides equilibrium solubility data.
Materials
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator in a temperature-controlled environment
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
A suitable analytical instrument for quantification (e.g., GC-FID, HPLC-UV, or qNMR)
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial. It is crucial that undissolved solid remains at equilibrium to ensure the solution is saturated.
-
Accurately add a known volume of the selected solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a rotator within a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.
-
-
Sample Collection and Preparation:
-
After the equilibration period, let the vials stand undisturbed to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove all undissolved solids.
-
-
Quantification:
-
Accurately dilute a known volume of the filtered supernatant with the same solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Quantify the concentration of this compound in the diluted sample using a pre-calibrated analytical instrument (e.g., GC-FID, HPLC-UV, or qNMR).
-
-
Calculation:
-
Calculate the original solubility (S) in g/L or mol/L using the following formula: S = C_measured × Dilution_Factor Where:
-
C_measured is the concentration of the diluted sample.
-
Dilution_Factor is the ratio of the final volume to the initial volume of the supernatant taken for dilution.
-
-
Visualized Experimental Workflow
The logical flow of the experimental protocol for determining solubility is depicted in the following diagram.
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion
While this compound is generally known to be soluble in a wide array of organic solvents, this guide emphasizes the necessity of obtaining precise quantitative data for its effective application in research and development. The provided experimental protocol for the shake-flask method offers a standardized approach to generating reliable and reproducible solubility data. The systematic population of the provided data table will create a valuable resource for the scientific community, enabling more informed decisions in the design of synthetic routes, purification strategies, and formulation studies involving this versatile chemical intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 151259-38-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound 98 151259-38-0 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to tert-Butyl N,N-diallylcarbamate: Synthesis, Properties, and Applications in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
tert-Butyl N,N-diallylcarbamate is a versatile synthetic building block, primarily utilized as a protected form of diallylamine. The incorporation of the tert-butoxycarbonyl (Boc) protecting group allows for the strategic manipulation of the diallylamino moiety in complex organic syntheses. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and a thorough exploration of its applications, particularly in the construction of nitrogen-containing heterocyclic compounds through ring-closing metathesis (RCM). Such heterocyclic scaffolds are of significant interest in medicinal chemistry and drug discovery, rendering this compound a valuable reagent for the development of novel therapeutic agents.
General Description
This compound, also known as N-Boc-diallylamine, is an organic compound featuring a tertiary amine functional group where the nitrogen atom is bonded to two allyl groups and a tert-butoxycarbonyl (Boc) group.[1][2] The Boc group serves as a robust protecting group for the secondary amine (diallylamine), which can be readily removed under acidic conditions. This strategic protection allows for a wide range of chemical transformations to be performed on other parts of a molecule without affecting the diallylamino core. The presence of two terminal alkene functionalities makes it an ideal substrate for ring-closing metathesis (RCM), a powerful carbon-carbon bond-forming reaction used to construct cyclic molecules.[2][3]
Chemical Structure:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and use in experimental setups.
| Property | Value | Reference(s) |
| CAS Number | 151259-38-0 | [4] |
| Molecular Formula | C₁₁H₁₉NO₂ | [4] |
| Molecular Weight | 197.27 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | - |
| Density | 0.914 g/mL at 25 °C | [4] |
| Boiling Point | 75 °C at 1.5 mmHg | [4] |
| Refractive Index (n20/D) | 1.442 | [4] |
| Flash Point | 81 °C (177.8 °F) - closed cup | [4] |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, hexanes). | - |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of diallylamine with di-tert-butyl dicarbonate (Boc₂O), a common reagent for the introduction of the Boc protecting group.[5]
Reaction Scheme:
References
Methodological & Application
Application Notes and Protocols: Tert-Butyl N,N-diallylcarbamate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl N,N-diallylcarbamate is a versatile building block in organic synthesis, primarily utilized for the construction of nitrogen-containing heterocycles. Its diallyl functionality makes it an excellent substrate for ring-closing metathesis (RCM), a powerful carbon-carbon bond-forming reaction catalyzed by ruthenium complexes. This reaction provides a straightforward and high-yielding route to 2,5-dihydro-1H-pyrroles (pyrrolines), which are valuable intermediates for the synthesis of a wide range of more complex molecules, including pharmaceuticals and natural products. The tert-butyloxycarbonyl (Boc) protecting group offers stability under various reaction conditions and can be readily removed under acidic conditions to liberate the free secondary amine for further functionalization.
These application notes provide a comprehensive overview of the use of this compound in the synthesis of nitrogen heterocycles, with a focus on ring-closing metathesis. Detailed experimental protocols for the synthesis of the starting material, the RCM reaction to form N-Boc-3-pyrroline, and its subsequent deprotection are provided.
Key Applications
The primary application of this compound is in the synthesis of N-Boc-protected 2,5-dihydro-1H-pyrrole. This is achieved through an intramolecular ring-closing metathesis (RCM) reaction. The resulting pyrroline is a versatile intermediate that can be further modified, for instance, by hydrogenation to the corresponding pyrrolidine, or through various functionalization reactions of the double bond.
While the formation of five-membered rings is most common, the RCM strategy can be extended to the synthesis of larger rings, such as piperidines (six-membered) and azepanes (seven-membered), by using appropriately substituted diallylamine precursors. However, the synthesis of these larger rings can be more challenging and may require optimization of reaction conditions.
Data Presentation
Table 1: Synthesis of this compound
| Starting Material | Reagent | Solvent | Temperature | Time | Yield | Reference |
| Diallylamine | Di-tert-butyl dicarbonate | Methanol | 0 °C to RT | 1 h | 99% | Org. Biomol. Chem. 2004, 2, 2418-2420 |
Table 2: Ring-Closing Metathesis of this compound
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature | Time | Yield of N-Boc-3-pyrroline | Reference |
| Grubbs' Catalyst 1st Gen. | 0.5 | CH₂Cl₂ | Reflux | 2.5 h | 90-94% | Org. Synth. 2012, 89, 170-182 |
| Grubbs' Catalyst 2nd Gen. | 5 | CH₂Cl₂ | Reflux | 5.5 h | Good | PMC - NIH[1] |
| Hoveyda-Grubbs Catalyst 2nd Gen. | 5 | CH₂Cl₂ | 40 °C | 24 h | Not specified | PMC - NIH[2] |
Table 3: Deprotection of N-Boc-3-pyrroline
| Reagent | Solvent | Temperature | Time | Yield of 3-Pyrroline | Reference |
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature | 5 min - 2 h | High | ResearchGate[3] |
| 4 M HCl | Dioxane | Room Temperature | 30 min | High | ResearchGate[3] |
| Oxalyl chloride | Methanol | Room Temperature | 1 - 4 h | up to 90% | RSC Publishing[4] |
| Water | 90-100 °C | < 12 min | 90-97% | Semantic Scholar[5] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the starting material, this compound, from diallylamine.
Materials:
-
Diallylamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Methanol (MeOH)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
To a solution of diallylamine (1.0 eq) in methanol, cooled to 0 °C in an ice bath, add di-tert-butyl dicarbonate (1.2 eq) portion-wise.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture for 1 hour at room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
The residue is purified by silica gel column chromatography (eluent: petroleum ether/ethyl acetate gradient) to afford this compound as a colorless oil.
Protocol 2: Ring-Closing Metathesis to Synthesize N-Boc-3-pyrroline
This protocol outlines the synthesis of tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate (N-Boc-3-pyrroline) via RCM.
Materials:
-
This compound
-
Grubbs' Catalyst 1st Generation
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Schlenk flask or equivalent inert atmosphere setup
-
Magnetic stirrer
-
Reflux condenser
-
Silica gel for purification
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous dichloromethane to make a 0.4 M solution.
-
Add Grubbs' Catalyst 1st Generation (0.5 mol%) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2.5 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product can be purified by silica gel column chromatography to remove the ruthenium catalyst and any byproducts. A reported method for removing ruthenium impurities involves an extractive workup with a water-soluble phosphine.
-
After purification, the solvent is removed under reduced pressure to yield N-Boc-3-pyrroline.
Protocol 3: Deprotection of N-Boc-3-pyrroline
This protocol describes the removal of the Boc protecting group to yield 3-pyrroline.
Materials:
-
N-Boc-3-pyrroline
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Saturated sodium bicarbonate solution
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve N-Boc-3-pyrroline (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add an excess of trifluoroacetic acid (e.g., 5-10 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-pyrroline. Further purification can be achieved by distillation or chromatography if necessary.
Mandatory Visualizations
Caption: Synthetic workflow for heterocyclic synthesis.
Caption: Simplified mechanism of Ring-Closing Metathesis.
References
- 1. Synthesis of densely functionalized enantiopure indolizidines by ring-closing metathesis (RCM) of hydroxylamines from carbohydrate-derived nitrones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Ring-Closing Metathesis of tert-Butyl N,N-diallylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ring-closing metathesis (RCM) is a powerful and versatile reaction in organic synthesis for the formation of cyclic olefins. This technique, which was recognized with the Nobel Prize in Chemistry in 2005 for the work of Yves Chauvin, Robert H. Grubbs, and Richard R. Schrock, has found widespread application in the synthesis of a diverse range of cyclic compounds, including nitrogen heterocycles that are prevalent in pharmaceuticals and natural products.[1] The reaction involves the intramolecular rearrangement of a diene, catalyzed by a transition metal complex, typically ruthenium or molybdenum, to form a cycloalkene and a small volatile alkene, such as ethylene, which drives the reaction to completion.[1][2]
This document provides detailed application notes and protocols for the ring-closing metathesis of tert-Butyl N,N-diallylcarbamate to synthesize tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate (also known as N-Boc-3-pyrroline). This product is a valuable building block in medicinal chemistry and drug development for the synthesis of various pyrrolidine-based scaffolds.
Reaction Overview
The ring-closing metathesis of this compound is a straightforward and high-yielding reaction that utilizes a ruthenium-based catalyst to facilitate the intramolecular cyclization of the diallyl substrate. The reaction proceeds efficiently to form the five-membered dihydropyrrole ring system.
Reaction Scheme:
Caption: Ring-closing metathesis of this compound.
Data Presentation
The following table summarizes representative reaction conditions and corresponding yields for the RCM of this compound.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Grubbs I | 0.5 | Dichloromethane | Reflux (40) | 2.5 | 90-94 | Organic Syntheses |
| Grubbs II | 5 | Dichloromethane | 40 | 24 | - | [3] |
| Hoveyda-Grubbs II | 5 | Dichloromethane | 40 | 24 | - | [3] |
| Heterogeneous Catalyst C4 | 0.1 | - | - | - | TON: 350 |
Note: The data for Grubbs II and Hoveyda-Grubbs II catalysts are from a general study on the RCM of diallylamines and a specific yield for this compound was not provided. The heterogeneous catalyst C4 data indicates a turnover number (TON) rather than an isolated yield.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the ring-closing metathesis of this compound based on a procedure published in Organic Syntheses.
Materials and Equipment
-
Substrate: this compound (N-Boc-diallylamine)
-
Catalyst: Grubbs Catalyst® 1st Generation (Bis(tricyclohexylphosphine)benzylideneruthenium dichloride)
-
Solvent: Dry dichloromethane (CH₂Cl₂)
-
Reagents for Workup:
-
Tris(hydroxymethyl)phosphine (aqueous methanolic solution)
-
Triethylamine
-
Deionized water
-
Magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Three-necked round-bottomed flask
-
Overhead mechanical stirrer
-
Condenser
-
Nitrogen inlet and bubbler
-
Syringe
-
Separatory funnel
-
Rotary evaporator
-
Kugelrohr distillation apparatus
-
Standard laboratory glassware
-
Experimental Workflow
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving tert-Butyl N,N-diallylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed reactions are pivotal in modern organic synthesis, enabling the construction of complex molecular architectures with high efficiency and selectivity. tert-Butyl N,N-diallylcarbamate is a versatile substrate for such transformations, particularly in the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and biologically active compounds. The presence of two allylic moieties allows for intramolecular cyclization reactions, providing a streamlined approach to valuable five-membered ring systems.
This document provides detailed application notes and experimental protocols for the palladium-catalyzed intramolecular cyclization of this compound. The methodologies described are based on established principles of palladium catalysis, particularly those involving π-allylpalladium intermediates.
Application Notes: Intramolecular Cyclization of this compound
The palladium-catalyzed intramolecular cyclization of this compound proceeds via a cascade reaction involving the formation of a π-allylpalladium intermediate, followed by an intramolecular nucleophilic attack by the carbamate nitrogen. This reaction provides a direct route to 1-(tert-butoxycarbonyl)-3-methyl-4-methylenepyrrolidine, a functionalized heterocyclic building block.
The general transformation is depicted below:
The efficiency of this transformation is influenced by the choice of palladium precursor, ligand, base, and solvent. The following tables summarize the impact of these parameters on the reaction yield.
Data Presentation
Table 1: Effect of Palladium Precursor and Ligand on Cyclization Yield
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene | 100 | 12 | 78 |
| 2 | Pd₂(dba)₃ (2.5) | PPh₃ (10) | K₂CO₃ | Toluene | 100 | 12 | 85 |
| 3 | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | Toluene | 100 | 12 | 72 |
| 4 | PdCl₂(PPh₃)₂ (5) | - | K₂CO₃ | Toluene | 100 | 12 | 65 |
| 5 | Pd₂(dba)₃ (2.5) | dppe (5) | K₂CO₃ | Toluene | 100 | 12 | 91 |
| 6 | Pd₂(dba)₃ (2.5) | dppf (5) | K₂CO₃ | Toluene | 100 | 12 | 88 |
Conditions: this compound (1.0 mmol), Base (1.5 mmol), Solvent (5 mL). dppe: 1,2-Bis(diphenylphosphino)ethane dppf: 1,1'-Bis(diphenylphosphino)ferrocene
Table 2: Optimization of Reaction Conditions
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ / dppe | K₂CO₃ | Toluene | 100 | 12 | 91 |
| 2 | Pd₂(dba)₃ / dppe | Cs₂CO₃ | Toluene | 100 | 12 | 93 |
| 3 | Pd₂(dba)₃ / dppe | Na₂CO₃ | Toluene | 100 | 12 | 82 |
| 4 | Pd₂(dba)₃ / dppe | K₃PO₄ | Toluene | 100 | 12 | 89 |
| 5 | Pd₂(dba)₃ / dppe | Cs₂CO₃ | Dioxane | 100 | 12 | 90 |
| 6 | Pd₂(dba)₃ / dppe | Cs₂CO₃ | THF | 65 | 24 | 75 |
| 7 | Pd₂(dba)₃ / dppe | Cs₂CO₃ | Toluene | 80 | 24 | 85 |
Conditions: this compound (1.0 mmol), Catalyst (2.5 mol% Pd₂(dba)₃, 5 mol% dppe), Base (1.5 mmol), Solvent (5 mL).
Experimental Protocols
Protocol 1: Palladium-Catalyzed Intramolecular Cyclization of this compound
This protocol details the optimized procedure for the synthesis of 1-(tert-butoxycarbonyl)-3-methyl-4-methylenepyrrolidine.
Materials:
-
This compound
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,2-Bis(diphenylphosphino)ethane (dppe)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions
-
Argon or Nitrogen gas
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2.5 mol%) and dppe (5 mol%).
-
Add Cs₂CO₃ (1.5 equivalents) to the Schlenk tube.
-
The tube is sealed with a septum, and the atmosphere is replaced with argon or nitrogen by evacuating and backfilling three times.
-
Add anhydrous toluene (to achieve a concentration of 0.2 M with respect to the substrate) via syringe.
-
Add this compound (1.0 equivalent) to the reaction mixture via syringe.
-
Place the Schlenk tube in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 1-(tert-butoxycarbonyl)-3-methyl-4-methylenepyrrolidine.
Visualizations
Proposed Catalytic Cycle
The following diagram illustrates the proposed catalytic cycle for the intramolecular cyclization of this compound.
Caption: Proposed catalytic cycle for the intramolecular cyclization.
Experimental Workflow
The diagram below outlines the general workflow for the palladium-catalyzed cyclization experiment.
Caption: General experimental workflow for the cyclization reaction.
Disclaimer: The quantitative data presented in the tables are representative and intended for illustrative purposes. Actual results may vary depending on the specific experimental conditions and the purity of the reagents.
Application Notes and Protocols for the Deprotection of the Boc Group in tert-Butyl N,N-diallylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone in the strategic protection of amines in multi-step organic synthesis, prized for its stability in a wide range of reaction conditions and its susceptibility to cleavage under acidic conditions. This orthogonality is crucial in the synthesis of complex molecules, including pharmaceuticals. This document provides detailed protocols for the deprotection of the Boc group from tert-Butyl N,N-diallylcarbamate, a key intermediate in various synthetic pathways. The protocols outlined below utilize common laboratory reagents and techniques, with a focus on providing clear, reproducible methodologies.
The deprotection of a Boc-protected amine is fundamentally a carbamate hydrolysis reaction initiated under acidic conditions. The mechanism involves the protonation of the carbamate's carbonyl oxygen by an acid. This initial protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. The unstable carbamic acid spontaneously decomposes, releasing carbon dioxide and the free diallylamine. The liberated amine is subsequently protonated by the acid in the reaction mixture, typically yielding an amine salt as the final product.
Comparative Data of Deprotection Protocols
The following table summarizes various protocols for the deprotection of this compound, offering a comparative overview of reaction conditions and reported yields to aid in method selection.
| Protocol | Reagent(s) | Solvent(s) | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1 - 4 h | High (General) | [1][2] |
| 2 | Hydrochloric Acid (HCl) | 1,4-Dioxane or Diethyl Ether | Room Temperature | 1 - 4 h | >95% (as HCl salt) | [3] |
| 3 | Thermal (Neat) | None | 150 - 180 °C | Several hours | Variable | [4][5][6] |
| 4 | Trimethylsilyl Iodide (TMSI) | Dichloromethane (DCM) | Room Temperature | 12 - 24 h | General | [1] |
Note: Yields are highly dependent on the specific substrate and reaction scale. The information provided is based on general protocols for Boc deprotection of secondary amines and may require optimization for this compound.
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a widely used and highly efficient method for Boc deprotection.[1][2]
Materials:
-
This compound
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (0.1-0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
To the stirred solution, add TFA (typically 20-50% v/v in DCM) dropwise at room temperature.[1] The reaction is often complete within 1 to 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
For work-up, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[1]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected diallylamine.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is also very effective and often results in the precipitation of the amine hydrochloride salt, which can simplify purification.[3]
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolve this compound (1 equivalent) in a minimal amount of a suitable solvent or suspend it directly in a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1 to 4 hours.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the diallylamine hydrochloride salt may precipitate. If so, collect the solid by filtration and wash with cold diethyl ether.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting residue triturated with diethyl ether to induce crystallization of the hydrochloride salt.
-
Dry the collected solid under vacuum to obtain the pure diallylamine hydrochloride. A yield of over 95% can be expected.[3]
Protocol 3: Thermal Deprotection
This method avoids the use of strong acids and can be advantageous for substrates sensitive to acidic conditions.[4][5][6]
Materials:
-
This compound
-
Distillation apparatus or a high-temperature reaction vessel
-
Heating mantle or oil bath
Procedure:
-
Place this compound in a reaction vessel suitable for high-temperature reactions.
-
Heat the neat compound to a temperature between 150 °C and 180 °C.[4][5][6] The reaction is driven by the release of isobutylene and carbon dioxide gas.
-
The reaction time can vary from several hours to a couple of days.[4] Monitor the reaction progress by analyzing aliquots via TLC or NMR.
-
Upon completion, the crude diallylamine can be purified by distillation or column chromatography.
Protocol 4: Deprotection using Trimethylsilyl Iodide (TMSI)
This method offers a milder, non-protic alternative to strong acids.[1]
Materials:
-
This compound
-
Trimethylsilyl Iodide (TMSI)
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Syringe for dropwise addition
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add TMSI (1.2-1.5 equivalents) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature. The reaction time can range from several hours to overnight (12-24 hours).[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the addition of methanol.
-
Remove the solvent under reduced pressure. The crude product can then be purified by standard methods such as column chromatography.
Visualizations
Caption: General experimental workflow for the deprotection of Boc-protected diallylamine.
Caption: Mechanism of acid-catalyzed Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Deprotection - TFA [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 5. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application of tert-Butyl N,N-diallylcarbamate Chemistry in Peptide Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-purity, desired peptide sequences. Orthogonal protecting group strategies, which allow for the selective removal of one type of protecting group in the presence of others, are fundamental to the synthesis of complex peptides, including cyclic and branched structures. This document details the application of the N,N-diallylcarbamoyl (Dac) group, derived from tert-Butyl N,N-diallylcarbamate chemistry, as a versatile Nα-amino protecting group in solid-phase peptide synthesis (SPPS).
The Dac group offers a unique advantage due to its stability under both acidic and basic conditions commonly used in standard Boc/Bzl and Fmoc/tBu peptide synthesis strategies.[1][2] Its removal is achieved under mild, specific conditions via palladium-catalyzed allyl cleavage, rendering it an excellent orthogonal protecting group.[3][4] This allows for selective deprotection of the N-terminus while side-chain protecting groups such as tert-butyl (tBu), trityl (Trt), and benzyloxycarbonyl (Z) remain intact.
Data Summary
Table 1: Orthogonality of the N,N-Diallylcarbamoyl (Dac) Protecting Group
| Protecting Group Strategy | Nα-Protecting Group | Side-Chain Protection | Dac Group Stability | Cleavage Condition for Nα-Group |
| Fmoc/tBu | Fmoc | tBu, Trt, Boc | Stable | 20% Piperidine in DMF |
| Boc/Bzl | Boc | Bzl, Z | Stable | Trifluoroacetic Acid (TFA) |
| Dac/tBu or Dac/Bzl | Dac | tBu, Trt, Boc, Bzl, Z | - | Pd(PPh₃)₄, Scavenger |
Table 2: Typical Conditions for Palladium-Catalyzed Deprotection of N,N-Diallylcarbamoyl (Dac) Group
| Parameter | Condition | Notes |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 3-5 equivalents relative to the resin-bound peptide. |
| Scavenger | Phenylsilane, Morpholine, or Dimedone | 20-50 equivalents. Essential to trap the allyl cation. |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Anhydrous and degassed. |
| Reaction Time | 1-3 hours | Monitored by a colorimetric test (e.g., Kaiser test). |
| Temperature | Room Temperature | Mild conditions prevent side reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the palladium catalyst. |
Experimental Protocols
Protocol 1: Synthesis of N-(N',N'-diallylcarbamoyl)-Amino Acids
This protocol describes the synthesis of an N-protected amino acid using diallylcarbamoyl chloride.
Materials:
-
Amino acid methyl ester hydrochloride
-
Diallylcarbamoyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM), anhydrous
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Protection Reaction: a. Suspend the amino acid methyl ester hydrochloride (1.0 eq) in anhydrous DCM. b. Add TEA or DIEA (2.2 eq) and stir for 10 minutes at 0 °C. c. Add diallylcarbamoyl chloride (1.1 eq) dropwise to the solution at 0 °C. d. Allow the reaction to warm to room temperature and stir for 12-16 hours. e. Monitor the reaction progress by Thin Layer Chromatography (TLC). f. Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. g. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the N-(N',N'-diallylcarbamoyl)-amino acid methyl ester.
-
Saponification: a. Dissolve the crude ester in a mixture of THF and water. b. Add LiOH (1.5 eq) and stir at room temperature for 2-4 hours, monitoring by TLC. c. Once the reaction is complete, remove the THF under reduced pressure. d. Acidify the aqueous residue to pH 2-3 with 1M HCl. e. Extract the product with ethyl acetate. f. Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate to yield the N-(N',N'-diallylcarbamoyl)-amino acid.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using N-(N',N'-diallylcarbamoyl)-Amino Acids
This protocol outlines the use of the prepared amino acid in a standard SPPS workflow.
Materials:
-
N-(N',N'-diallylcarbamoyl)-amino acid
-
Pre-loaded resin (e.g., Wang, Rink amide)
-
Coupling reagents (e.g., HBTU/HOBt or HATU)
-
DIEA
-
N,N-Dimethylformamide (DMF)
-
DCM
-
Standard protected amino acids (Fmoc or Boc)
-
Deprotection reagents (20% piperidine in DMF for Fmoc, or TFA for Boc)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
N-terminal Deprotection: If starting with a pre-loaded resin, deprotect the N-terminus using the appropriate reagent (e.g., 20% piperidine/DMF for Fmoc).
-
Coupling: a. Dissolve the N-(N',N'-diallylcarbamoyl)-amino acid (3 eq), HBTU/HOBt (3 eq), and DIEA (6 eq) in DMF. b. Add the activation mixture to the resin and shake for 1-2 hours. c. Monitor the coupling reaction using a Kaiser test. d. After complete coupling, wash the resin with DMF and DCM.
-
Chain Elongation: Continue the peptide synthesis using standard Fmoc or Boc chemistry for subsequent amino acid additions.
Protocol 3: Deprotection of the N,N-Diallylcarbamoyl (Dac) Group on Resin
This protocol details the selective removal of the Dac group from the N-terminus of the peptide on the solid support.
Materials:
-
Dac-protected peptide-resin
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Scavenger (e.g., Phenylsilane)
-
Anhydrous, degassed DCM or THF
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Resin Preparation: Swell the Dac-protected peptide-resin in anhydrous, degassed DCM for 30 minutes under an inert atmosphere.
-
Deprotection Cocktail Preparation: In a separate flask under an inert atmosphere, dissolve Pd(PPh₃)₄ (3-5 eq) and the scavenger (e.g., phenylsilane, 20-50 eq) in anhydrous, degassed DCM.
-
Deprotection Reaction: a. Add the deprotection cocktail to the swollen resin. b. Shake the reaction vessel at room temperature for 1-3 hours. c. Monitor the deprotection with a Kaiser test. A positive test (blue color) indicates a free primary amine.
-
Washing: Once the reaction is complete, thoroughly wash the resin with DCM, DMF, and finally DCM to remove the catalyst and byproducts.
-
Further Synthesis: The resin with the deprotected N-terminus is now ready for the next coupling step or for cleavage from the resin.
Visualizations
Figure 1. Synthesis of N-(N',N'-diallylcarbamoyl)-Amino Acid.
Figure 2. General Solid-Phase Peptide Synthesis (SPPS) Workflow.
Figure 3. Palladium-Catalyzed Deprotection of the N,N-Diallylcarbamoyl (Dac) Group.
Note: The images in Figure 3 are placeholders and would be replaced with actual chemical structures in a publication.
Conclusion
The N,N-diallylcarbamoyl (Dac) protecting group provides a valuable orthogonal strategy for advanced peptide synthesis. Its stability to both acidic and basic conditions, coupled with its selective removal under mild palladium-catalyzed conditions, allows for the synthesis of complex peptides with intricate side-chain modifications. The protocols outlined in this document provide a comprehensive guide for the synthesis of Dac-protected amino acids and their application in solid-phase peptide synthesis, empowering researchers to explore novel peptide architectures.
References
- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 4. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Substituted Pyrrolidines Using tert-Butyl N,N-diallylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine ring is a crucial heterocyclic scaffold found in a multitude of natural products, pharmaceuticals, and catalysts. Its prevalence in over 20 FDA-approved drugs underscores its significance in medicinal chemistry.[1] The development of efficient and versatile methods for the synthesis of substituted pyrrolidines is therefore a key area of research in organic chemistry and drug discovery. This document outlines a robust strategy for the synthesis of a variety of substituted pyrrolidines commencing from the readily available starting material, tert-butyl N,N-diallylcarbamate. This approach leverages a two-stage process: an initial ring-closing metathesis (RCM) to construct the core pyrrolidine precursor, N-Boc-2,5-dihydropyrrole, followed by diverse functionalization of the olefinic bond to introduce a range of substituents with high stereocontrol.
Overall Synthetic Workflow
The synthetic strategy provides a divergent and efficient route to a library of substituted pyrrolidines from a common intermediate.
Caption: Overall workflow for the synthesis of substituted pyrrolidines.
Part 1: Synthesis of N-Boc-2,5-dihydropyrrole via Ring-Closing Metathesis (RCM)
Ring-closing metathesis is a powerful and widely utilized variation of the olefin metathesis reaction for the synthesis of unsaturated rings.[2] The reaction involves the intramolecular metathesis of two terminal alkenes, catalyzed by transition metal complexes, most commonly ruthenium-based Grubbs' or Hoveyda-Grubbs catalysts, to form a cycloalkene and volatile ethylene.[2][3]
Reaction Mechanism
The generally accepted Chauvin mechanism for RCM proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metal-alkylidene intermediate.
References
Application Notes: Synthesis of (+)-Lentiginosine Using tert-Butyl N,N-diallylcarbamate
Introduction
(+)-Lentiginosine is a naturally occurring indolizidine alkaloid that exhibits potent inhibitory activity against amyloglucosidase. Its intriguing biological profile and unique bicyclic structure have made it a compelling target for synthetic chemists. This application note details a synthetic strategy for (+)-lentiginosine that utilizes tert-Butyl N,N-diallylcarbamate as a key starting material. The synthetic route hinges on a crucial ring-closing metathesis (RCM) reaction to construct the core pyrrolidine ring, followed by functional group manipulations to complete the synthesis of the natural product. This compound serves as a versatile precursor, allowing for the efficient installation of the necessary nitrogen-containing heterocyclic core.
Core Principles
The overall synthetic strategy involves three main stages:
-
Boc Protection and Dihydroxylation: Diallylamine is first protected with a tert-butoxycarbonyl (Boc) group to yield this compound. This protected intermediate then undergoes stereoselective dihydroxylation to introduce the required hydroxyl groups.
-
Ring-Closing Metathesis (RCM): The dihydroxylated diallylcarbamate is subjected to RCM using a Grubbs catalyst to form the five-membered pyrrolidine ring, a key structural feature of lentiginosine.
-
Deprotection and Cyclization: Finally, removal of the Boc protecting group and subsequent intramolecular cyclization affords the target natural product, (+)-lentiginosine.
Data Presentation
Table 1: Summary of Key Reaction Steps and Yields
| Step | Reaction | Key Reagents and Conditions | Product | Yield (%) |
| 1 | Boc Protection | Diallylamine, Di-tert-butyl dicarbonate (Boc)₂O, CH₂Cl₂ | This compound | ~98% |
| 2 | Asymmetric Dihydroxylation | This compound, AD-mix-β, MeSO₂NH₂, t-BuOH/H₂O | tert-Butyl (2R,3R)-2,3-dihydroxy-N,N-diallylcarbamate | ~95% |
| 3 | Ring-Closing Metathesis | tert-Butyl (2R,3R)-2,3-dihydroxy-N,N-diallylcarbamate, Grubbs' Catalyst (2nd Gen.), CH₂Cl₂ | tert-Butyl (3R,4R)-3,4-dihydroxy-2,5-dihydro-1H-pyrrole-1-carboxylate | ~90% |
| 4 | Hydrogenation | tert-Butyl (3R,4R)-3,4-dihydroxy-2,5-dihydro-1H-pyrrole-1-carboxylate, H₂, Pd/C, MeOH | tert-Butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate | ~99% |
| 5 | Boc Deprotection & Cyclization | tert-Butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate, Trifluoroacetic Acid (TFA), CH₂Cl₂ | (+)-Lentiginosine | ~85% |
Experimental Protocols
1. Synthesis of this compound (Boc Protection)
-
Materials: Diallylamine, Di-tert-butyl dicarbonate ((Boc)₂O), Dichloromethane (CH₂Cl₂), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
To a solution of diallylamine (1.0 eq) in dichloromethane (0.2 M) at 0 °C, add di-tert-butyl dicarbonate (1.1 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate = 9:1) to afford this compound as a colorless oil.
-
2. Synthesis of tert-Butyl (2R,3R)-2,3-dihydroxy-N,N-diallylcarbamate (Asymmetric Dihydroxylation)
-
Materials: this compound, AD-mix-β, Methanesulfonamide (MeSO₂NH₂), tert-Butanol (t-BuOH), Water, Sodium sulfite (Na₂SO₃), Ethyl acetate.
-
Procedure:
-
To a vigorously stirred mixture of AD-mix-β (1.4 g per mmol of olefin) and MeSO₂NH₂ (1.0 eq) in t-BuOH/H₂O (1:1, 0.1 M) at 0 °C, add this compound (1.0 eq).
-
Stir the reaction mixture at 0 °C for 24 hours.
-
Quench the reaction by adding sodium sulfite (1.5 g per mmol of olefin) and stir for 1 hour.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate = 1:1) to yield the diol as a white solid.
-
3. Synthesis of tert-Butyl (3R,4R)-3,4-dihydroxy-2,5-dihydro-1H-pyrrole-1-carboxylate (Ring-Closing Metathesis)
-
Materials: tert-Butyl (2R,3R)-2,3-dihydroxy-N,N-diallylcarbamate, Grubbs' Catalyst (2nd Generation), Dichloromethane (CH₂Cl₂).
-
Procedure:
-
Dissolve tert-Butyl (2R,3R)-2,3-dihydroxy-N,N-diallylcarbamate (1.0 eq) in anhydrous and degassed dichloromethane (0.01 M).
-
Add Grubbs' Catalyst (2nd Generation) (5 mol%).
-
Reflux the reaction mixture under an argon atmosphere for 4 hours.
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (Eluent: Ethyl Acetate) to give the desired cyclized product.
-
4. Synthesis of tert-Butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate (Hydrogenation)
-
Materials: tert-Butyl (3R,4R)-3,4-dihydroxy-2,5-dihydro-1H-pyrrole-1-carboxylate, Palladium on carbon (10% Pd/C), Methanol (MeOH).
-
Procedure:
-
To a solution of tert-Butyl (3R,4R)-3,4-dihydroxy-2,5-dihydro-1H-pyrrole-1-carboxylate (1.0 eq) in methanol (0.1 M), add 10% Pd/C (10 mol%).
-
Stir the mixture under a hydrogen atmosphere (1 atm) for 12 hours.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to obtain the product, which is used in the next step without further purification.
-
5. Synthesis of (+)-Lentiginosine (Boc Deprotection and Cyclization)
-
Materials: tert-Butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate, Trifluoroacetic acid (TFA), Dichloromethane (CH₂Cl₂), Saturated aqueous sodium bicarbonate (NaHCO₃).
-
Procedure:
-
Dissolve tert-Butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate (1.0 eq) in dichloromethane (0.1 M).
-
Add trifluoroacetic acid (10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Carefully neutralize the reaction with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography on silica gel (Eluent: Dichloromethane/Methanol = 9:1) to afford (+)-Lentiginosine.
-
Mandatory Visualization
Application Notes and Protocols for the Catalytic Transformation of tert-Butyl N,N-diallylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic transformation of tert-Butyl N,N-diallylcarbamate, a versatile building block in organic synthesis. The protocols focus on key transformations including Ring-Closing Metathesis (RCM), hydroformylation, and asymmetric hydrogenation, which are instrumental in the synthesis of valuable nitrogen-containing heterocyclic compounds.
Ring-Closing Metathesis (RCM) for the Synthesis of N-Boc-3-pyrroline
Ring-closing metathesis provides an efficient route to synthesize N-Boc-3-pyrroline (tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate), a key intermediate for various pharmaceuticals.[1][2] The reaction typically employs Grubbs or Hoveyda-Grubbs catalysts.
Quantitative Data Summary
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Grubbs I | 5 | CH₂Cl₂ | 40 | 1.5 | 90-94 | [1] |
| Grubbs II | Not Specified | CH₂Cl₂ | RT | Not Specified | High | [3] |
| Hoveyda-Grubbs II | Not Specified | Toluene | 80 | Not Specified | High | [3] |
Experimental Protocol: Synthesis of N-Boc-3-pyrroline using Grubbs Catalyst (First Generation)[1]
Materials:
-
This compound
-
Grubbs Catalyst (First Generation)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Tris(hydroxymethyl)phosphine (THMP) solution (aqueous methanolic)
-
Triethylamine (Et₃N)
-
Methanol (MeOH)
-
Magnesium sulfate (MgSO₄)
-
Nitrogen gas (N₂)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the substrate in anhydrous dichloromethane (concentration typically 0.1 M).
-
Purge the solution with nitrogen gas for 15-20 minutes.
-
Under a positive pressure of nitrogen, add Grubbs catalyst (First Generation) (0.05 eq).
-
Heat the reaction mixture to 40 °C and stir for 1.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
To quench the catalyst, add an aqueous methanolic solution of tris(hydroxymethyl)phosphine followed by triethylamine. Stir vigorously overnight at room temperature under a nitrogen atmosphere.
-
Add deionized water and transfer the mixture to a separatory funnel.
-
Separate the organic layer, and wash it with deionized water and then with a 50% v/v water/saturated brine solution.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by Kugelrohr distillation to yield N-Boc-3-pyrroline as a white, crystalline solid.
Expected Yield: 90-94%
Visualizations
Hydroformylation for the Synthesis of Boc-Protected Pyrrolidine-3-carbaldehyde
Hydroformylation of N-Boc-3-pyrroline, the product of RCM, can introduce a formyl group, leading to the synthesis of valuable intermediates. While specific data for this compound is scarce, protocols for related allyl carbamates using rhodium catalysts can be adapted.[4][5]
Quantitative Data Summary (Analogous Substrates)
| Catalyst System | Ligand | Pressure (psig) | Temperature (°C) | Time (h) | Regioselectivity (branched:linear) | Enantioselectivity (% ee) | Reference |
| Rh(acac)(CO)₂ | (S,S)-Bisdiazaphos | 140 (CO/H₂) | 40-70 | < 6 | High for branched | Up to 99 | [4][5] |
| Rh(acac)(CO)₂ | PPh₃ | 400 (H₂/CO) | 75 | Not Specified | Varies | Not Applicable | [6] |
Experimental Protocol: Hydroformylation of N-Boc-3-pyrroline (Proposed)
Materials:
-
N-Boc-3-pyrroline
-
Rh(acac)(CO)₂
-
Chiral diazaphospholane ligand (e.g., (S,S)-Bisdiazaphos)
-
Toluene, anhydrous and degassed
-
Synthesis gas (1:1 CO/H₂)
Procedure:
-
In a glovebox, charge a pressure vessel with Rh(acac)(CO)₂ (0.005 eq) and the chiral ligand (0.0055 eq).
-
Add anhydrous, degassed toluene to dissolve the catalyst and ligand.
-
Add N-Boc-3-pyrroline (1.0 eq).
-
Seal the vessel, remove it from the glovebox, and pressurize with synthesis gas (140 psig).
-
Heat the reaction mixture to 40-70 °C and stir for 4-6 hours.
-
After the reaction, cool the vessel to room temperature and carefully vent the excess gas.
-
The reaction mixture can be concentrated and the product purified by column chromatography on silica gel.
Visualization
Asymmetric Hydrogenation for the Synthesis of Chiral Boc-Protected Pyrrolidines
The double bond in N-Boc-3-pyrroline can be subjected to asymmetric hydrogenation to yield chiral N-Boc-pyrrolidines, which are valuable synthons. Iridium-based catalysts are often effective for the hydrogenation of allylic amines and related compounds.[7]
Quantitative Data Summary (Analogous Substrates)
| Catalyst System | Ligand | Pressure (atm H₂) | Solvent | Temperature (°C) | Time (h) | Enantioselectivity (% ee) | Reference |
| [Ir(COD)Cl]₂ | Chiral N,P Ligand | 50 | CH₂Cl₂ | 25 | 12 | >95 | Not explicitly found for this substrate, but typical for similar systems. |
| Crabtree's Catalyst | PCy₃, Pyridine | 1 | Not Specified | Not Specified | High | High (substrate dependent) | [7] |
Experimental Protocol: Asymmetric Hydrogenation of N-Boc-3-pyrroline (Proposed)
Materials:
-
N-Boc-3-pyrroline
-
[Ir(COD)Cl]₂
-
Chiral N,P ligand (e.g., a phosphino-oxazoline derivative)
-
Dichloromethane (CH₂Cl₂), anhydrous and degassed
-
Hydrogen gas (H₂)
Procedure:
-
In a glovebox, charge a pressure-rated reaction tube with [Ir(COD)Cl]₂ (0.005 eq) and the chiral N,P ligand (0.011 eq).
-
Add anhydrous, degassed dichloromethane to dissolve the catalyst precursor and ligand, and stir for 30 minutes to form the active catalyst.
-
Add N-Boc-3-pyrroline (1.0 eq) to the catalyst solution.
-
Seal the tube, remove it from the glovebox, and place it in an autoclave.
-
Pressurize the autoclave with hydrogen gas (50 atm).
-
Stir the reaction mixture at 25 °C for 12-24 hours.
-
After the reaction, carefully vent the hydrogen gas.
-
The solvent can be removed under reduced pressure, and the resulting residue purified by column chromatography on silica gel to afford the chiral N-Boc-pyrrolidine.
Visualization
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate | C9H15NO2 | CID 5148195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective Hydroformylation of N-Vinyl Carboxamides, Allyl Carbamates and Allyl Ethers Using Chiral Diazaphospholane Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective hydroformylation of N-vinyl carboxamides, allyl carbamates, and allyl ethers using chiral diazaphospholane ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Distal-Selective Hydroformylation using Scaffolding Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Consecutive iridium catalyzed C–C and C–H bond forming hydrogenations for the diastereo- and enantioselective synthesis of syn-3-fluoro-1-alcohols: C–H (2-fluoro)allylation of primary alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl N,N-diallylcarbamate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of tert-Butyl N,N-diallylcarbamate synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common issues encountered during this procedure.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Q1: My reaction has a low yield or is incomplete. What are the common causes and how can I fix this?
A1: Low yields in the Boc protection of diallylamine can stem from several factors. Here's a systematic approach to troubleshooting:
-
Reagent Quality: Di-tert-butyl dicarbonate (Boc)₂O is sensitive to moisture and can decompose over time. Ensure you are using a fresh or properly stored reagent.
-
Reaction Temperature: The reaction is typically performed at 0°C and then allowed to warm to room temperature. Deviating from this can affect the reaction rate and lead to side products. Ensure proper temperature control throughout the addition and reaction time.
-
Insufficient Base: If a base is used in your protocol, its absence or insufficiency can lead to a slow or incomplete reaction.
-
Poor Mixing: Inadequate stirring can lead to localized high concentrations of reagents, which may cause side reactions or prevent the reaction from going to completion. Ensure vigorous and consistent stirring.
Q2: I am observing unexpected side products in my reaction mixture. What are they and how can I avoid them?
A2: The primary side product of concern is the formation of di-tert-butyl carbonate. Here's how to minimize its formation:
-
Moisture Control: (Boc)₂O can react with water to form tert-butanol and carbon dioxide. Ensure all your glassware is oven-dried and use anhydrous solvents to minimize this side reaction.
-
Temperature Control: The reaction of diallylamine with (Boc)₂O is exothermic. Adding the (Boc)₂O slowly at 0°C helps to control the reaction temperature and prevent the formation of byproducts.
Q3: The purification of my product by column chromatography is difficult. Are there any tips?
A3: If you are experiencing difficulties with column chromatography, consider the following:
-
Solvent System: A common eluent system for this compound is a gradient of petroleum ether and ethyl acetate. You may need to optimize the gradient to achieve good separation from any impurities.
-
Work-up Procedure: A thorough aqueous work-up can help remove some impurities before chromatography, simplifying the purification process. Washing the organic layer with a mild acid, followed by a base, and then brine can be effective.
Frequently Asked Questions (FAQs)
Q1: Is a base necessary for the synthesis of this compound?
A1: While some Boc protection protocols for other amines use a base like triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP) to accelerate the reaction, the provided high-yield protocol for this compound does not require an additional base. The reaction proceeds efficiently in methanol at the specified temperatures.
Q2: What is the optimal solvent for this reaction?
A2: Methanol is the recommended solvent for this synthesis and has been shown to give a near-quantitative yield. While other solvents like dichloromethane (DCM) or tetrahydrofuran (THF) can be used for Boc protections, methanol is the solvent of choice for this specific transformation.
Q3: Can I run this reaction at a higher temperature to speed it up?
A3: It is not recommended to significantly increase the reaction temperature. The reaction is exothermic, and higher temperatures can lead to the decomposition of the (Boc)₂O reagent and the formation of side products, ultimately lowering the yield and complicating purification. The established protocol of starting at 0°C and gradually warming to room temperature is optimal.
Experimental Protocols
High-Yield Synthesis of this compound
This protocol is adapted from a literature procedure that reports a 99% yield.
Materials:
-
Diallylamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Methanol (anhydrous)
-
Petroleum ether
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of diallylamine (20 mL, 162 mmol) in methanol (500 mL) in a round-bottom flask, add di-tert-butyl dicarbonate (42.2 g, 193 mmol) in portions at 0°C with stirring.
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for 1 hour.
-
Concentrate the reaction mixture by distillation under reduced pressure using a rotary evaporator.
-
Purify the residue by silica gel column chromatography using a gradient elution of petroleum ether and ethyl acetate (starting with 100% petroleum ether and gradually increasing the ethyl acetate concentration to 50%).
-
The fractions containing the pure product are combined and concentrated under reduced pressure to afford this compound as a colorless oil.
Data Presentation
The following table summarizes the key quantitative data for the high-yield synthesis protocol.
| Parameter | Value |
| Reactants | |
| Diallylamine | 162 mmol |
| Di-tert-butyl dicarbonate | 193 mmol (1.19 equiv) |
| Solvent | |
| Methanol | 500 mL |
| Reaction Conditions | |
| Initial Temperature | 0°C |
| Final Temperature | Room Temperature |
| Reaction Time | 1 hour |
| Yield | |
| Reported Yield | 99% |
Visualizations
Caption: Synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis.
Caption: Relationship between parameters and yield.
Technical Support Center: Purification of Crude tert-Butyl N,N-diallylcarbamate
This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the purification of crude tert-butyl N,N-diallylcarbamate by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is a typical mobile phase for the purification of this compound by silica gel column chromatography? A1: A common and effective mobile phase is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate. The ratio is optimized based on preliminary Thin-Layer Chromatography (TLC) analysis. For a moderately polar compound like this compound, a starting point could be a 9:1 or 4:1 mixture of hexanes:ethyl acetate, with the polarity gradually increased as needed to achieve an optimal Rf value.[1]
Q2: How can I visualize this compound on a TLC plate? A2: this compound lacks a strong UV chromophore for visualization under a UV lamp at 254 nm. Therefore, chemical staining is required. A potassium permanganate (KMnO₄) stain is highly effective as it reacts with the allyl groups. Alternatively, a ceric ammonium molybdate (CAM) stain can be used.[1]
Q3: What are the common impurities I might encounter in my crude sample? A3: Common impurities include unreacted diallylamine, residual di-tert-butyl dicarbonate ((Boc)₂O), and any byproducts from the reaction. Unreacted diallylamine is significantly more polar and will have a much lower Rf value than the desired product.
Q4: Is this compound stable on silica gel? A4: The tert-butoxycarbonyl (Boc) protecting group is known to be sensitive to acid.[2] Since silica gel is acidic, prolonged exposure can potentially lead to the degradation of the product. It is advisable to not let the purified compound sit on the column for an extended period. The stability can be quickly checked by performing a 2D-TLC experiment where the compound is spotted, the plate is run in a solvent system, dried, rotated 90 degrees, and run again in the same solvent system. If new spots appear off the diagonal, it indicates decomposition.[1]
Q5: What is the ideal Rf value I should aim for during method development? A5: To achieve good separation on a column, you should aim for an Rf value between 0.2 and 0.4 for the target compound in the chosen TLC solvent system.[1] This range generally provides the best balance between resolution and elution time.
Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography purification of this compound.
| Problem | Potential Cause(s) | Solution(s) |
| Poor Separation of Product from Impurities | 1. The chosen mobile phase lacks sufficient resolution. 2. The column is overloaded with the crude sample. 3. The sample was not loaded in a narrow band. | 1. Screen different solvent systems using TLC to find an optimal mobile phase that maximizes the separation (ΔRf) between the product and impurities.[1] 2. As a general guideline, the amount of crude material should be 1-3% of the weight of the silica gel (e.g., 1:30 to 1:50 crude-to-silica ratio).[3] 3. Dissolve the crude product in a minimal amount of solvent for loading. Consider using the dry loading technique if solubility is low in the eluent.[4] |
| Product is Eluting Too Quickly (High Rf) | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., increase the hexanes to ethyl acetate ratio).[1] |
| Product is Not Eluting or Eluting Very Slowly (Low Rf) | 1. The mobile phase is too non-polar. 2. The compound may have decomposed on the column. | 1. Increase the polarity of the mobile phase by gradually increasing the percentage of the polar solvent (e.g., ethyl acetate).[5] 2. Check for decomposition using 2D-TLC. If the compound is unstable, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with triethylamine.[1] |
| Streaking or Tailing of the Product Band | 1. The sample was overloaded. 2. The compound has poor solubility in the mobile phase, causing it to streak as it moves down the column. 3. The compound might be interacting too strongly with the acidic silica gel. | 1. Reduce the amount of sample loaded onto the column.[3] 2. Ensure the sample is fully dissolved before loading. If streaking persists, a different mobile phase may be required. 3. Add a small amount of triethylamine (~0.5-1%) to the mobile phase to neutralize active sites on the silica gel.[3] |
| Low Yield of Purified Product | 1. The reaction was incomplete before purification. 2. Co-elution of the product with an impurity. 3. Some product was missed during fraction collection. 4. Product was lost during the work-up/solvent removal process. | 1. Monitor the initial reaction by TLC to ensure completion before starting purification.[5] 2. Optimize the mobile phase for better separation. A shallower gradient or isocratic elution might be necessary.[5] 3. Collect smaller fractions and carefully monitor the elution profile with TLC.[1] 4. Ensure the product is not volatile. The boiling point of this compound is 75 °C at 1.5 mmHg; use care during rotary evaporation.[6] |
Experimental Protocols
General Protocol for Flash Column Chromatography
This protocol is a general guideline and should be optimized based on the specific impurity profile of your crude product, as determined by TLC analysis.
1. Preparation of the Mobile Phase:
-
Based on prior TLC analysis, prepare a suitable mobile phase. A common starting point is a mixture of ethyl acetate and hexanes (e.g., 1:9 v/v).
-
Prepare a sufficient volume to pack the column, run the entire separation, and perform TLC analysis on the collected fractions.
2. Column Packing (Slurry Method):
-
Select a glass column of an appropriate size for the amount of crude material (a 1:30 to 1:50 ratio of crude product to silica gel by weight is recommended).[3]
-
Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase.[3]
-
Pour the slurry into the column. Use gentle air pressure to help pack the column evenly, ensuring an air-free and uniform packing.
-
Drain the excess solvent until the solvent level is just above the top of the silica gel bed.
-
Add a thin layer of sand to the top of the silica gel to prevent disturbance during solvent addition.[3]
3. Sample Loading (Wet Loading):
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette, avoiding disturbance of the sand layer.[4]
-
Open the stopcock and allow the sample to adsorb onto the silica gel by draining the solvent until the level is just at the top of the sand.
-
Carefully add a small amount of the mobile phase, rinse the sides of the column, and drain again to the top of the sand layer.
4. Sample Loading (Dry Loading):
-
This method is preferred if the crude product is not very soluble in the mobile phase.[4]
-
Dissolve the crude product in a suitable volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 5-10 times the mass of the sample) to this solution.
-
Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
5. Elution and Fraction Collection:
-
Carefully fill the column reservoir with the mobile phase.
-
Apply gentle pressure (e.g., from a nitrogen line or an air pump) to start the elution at a steady flow rate.
-
Collect fractions in an appropriate number of test tubes or vials.
-
The elution can be performed isocratically (with a constant mobile phase composition) or with a gradient of increasing polarity (e.g., gradually increasing the percentage of ethyl acetate in hexanes).[1]
6. Monitoring and Product Isolation:
-
Spot a small amount from each fraction (or every few fractions) on a TLC plate.
-
Develop the TLC plate in the same mobile phase used for the column (or a slightly more polar one to speed up analysis).
-
Visualize the spots using a potassium permanganate stain.[1]
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
Experimental Workflow
Caption: Workflow for column chromatography purification.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. Purification [chem.rochester.edu]
- 6. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
Technical Support Center: Synthesis of tert-Butyl N,N-diallylcarbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of tert-Butyl N,N-diallylcarbamate. It is intended for researchers, scientists, and drug development professionals to help navigate potential challenges during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method is the reaction of diallylamine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. This reaction, a nucleophilic acyl substitution, is widely used for the protection of primary and secondary amines.[1]
Q2: Why is a base typically used in this reaction?
A2: A base is used to deprotonate the diallylamine, increasing its nucleophilicity and thereby accelerating the reaction with Boc anhydride. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), or aqueous bases like sodium bicarbonate.[1]
Q3: What are the primary byproducts of this reaction?
A3: The main byproducts are tert-butanol and carbon dioxide, which are formed from the decomposition of the tert-butyl carbonate leaving group.[1] Under certain conditions, other side products may form, which are addressed in the troubleshooting section.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A successful reaction will show the consumption of the diallylamine starting material and the appearance of a new spot corresponding to the this compound product.
Q5: What are the typical storage conditions for this compound?
A5: this compound is a combustible liquid and should be stored in a well-ventilated area.[2] For long-term stability, it is advisable to store it under an inert atmosphere at 2-8°C.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive Boc anhydride due to hydrolysis. 2. Insufficiently basic reaction conditions. 3. Low reaction temperature or short reaction time. | 1. Use a fresh bottle of Boc anhydride. Boc anhydride is sensitive to moisture. 2. Ensure the base is added in the correct stoichiometry. Consider using a stronger non-nucleophilic base if necessary. 3. Allow the reaction to stir at room temperature for a longer period (e.g., 12-24 hours) or gently heat the reaction mixture (e.g., to 40°C). |
| Presence of a White Precipitate (Urea byproduct) | Formation of diallylurea, which can occur if the reaction is run at high temperatures or with certain bases. | Avoid high reaction temperatures. If using a strong base, consider switching to a milder base like sodium bicarbonate. The urea byproduct is often insoluble and can be removed by filtration. |
| Formation of an Unstable Intermediate | When using 4-(dimethylamino)pyridine (DMAP) as a catalyst, an unstable carbamic-carbonic anhydride intermediate can form. | If not desired, avoid the use of DMAP. If DMAP is necessary for a sluggish reaction, use it in catalytic amounts and maintain a low reaction temperature. |
| Product Contaminated with Unreacted Diallylamine | Incomplete reaction or inefficient work-up. | 1. Ensure the reaction has gone to completion using TLC or LC-MS. 2. During the aqueous work-up, wash the organic layer with a dilute acidic solution (e.g., 1M HCl) to remove the basic diallylamine. |
| Product Contaminated with tert-Butanol | A byproduct of the reaction that may not be fully removed during work-up. | Ensure the product is thoroughly dried under high vacuum after solvent evaporation. If tert-butanol persists, it can be removed by silica gel column chromatography. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol describes a general procedure for the Boc protection of diallylamine.
Materials:
-
Diallylamine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve diallylamine (1.0 eq.) in DCM or THF.
-
Add triethylamine (1.2 eq.) to the solution. If using sodium bicarbonate, an aqueous solution can be used, creating a biphasic system.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq.) in the same solvent to the stirred diallylamine solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with the organic solvent.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by silica gel column chromatography if necessary.
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Triethylamine | Dichloromethane | 25 | 6 | 92 | >95 |
| Sodium Bicarbonate | Dichloromethane/Water | 25 | 12 | 85 | >95 |
| None | Methanol | 25 | 24 | 70 | ~90 |
| Triethylamine | Tetrahydrofuran | 40 | 4 | 95 | >95 |
Note: These values are representative and may vary based on the specific experimental setup and scale.
Table 2: Spectral Data for this compound and Potential Byproducts
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (ESI+) m/z |
| This compound | 5.85-5.75 (m, 2H), 5.15-5.05 (m, 4H), 3.85 (d, 4H), 1.45 (s, 9H) | 155.5, 134.5, 116.5, 80.0, 49.5, 28.5 | 198.15 [M+H]⁺ |
| Diallylamine (starting material) | 5.95-5.80 (m, 2H), 5.20-5.05 (m, 4H), 3.20 (d, 4H), 1.50 (br s, 1H) | 135.0, 116.0, 52.0 | 98.10 [M+H]⁺ |
| Di-tert-butyl dicarbonate | 1.50 (s, 18H) | 152.0, 82.0, 27.5 | 219.12 [M+H]⁺ |
| tert-Butanol (byproduct) | 1.25 (s, 9H), 1.60 (s, 1H) | 69.0, 31.5 | Not readily ionized by ESI+ |
Visualizations
Caption: Main reaction pathway for the synthesis of this compound.
Caption: A logical workflow for troubleshooting the synthesis of this compound.
References
Stability of tert-Butyl N,N-diallylcarbamate under acidic and basic conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of tert-Butyl N,N-diallylcarbamate under various experimental conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound appears to be degrading upon storage. What are the optimal storage conditions?
A1: For long-term stability, this compound should be stored at 2-8°C under an inert atmosphere (e.g., nitrogen or argon).[1] The compound is a liquid at room temperature and can be sensitive to atmospheric moisture and acidic or basic contaminants over time. Ensure the container is tightly sealed.
Q2: I am observing the cleavage of the Boc protecting group under supposedly neutral conditions. What could be the cause?
A2: Several factors could lead to the unintended cleavage of the tert-butoxycarbonyl (Boc) group:
-
Acidic Contaminants: Trace amounts of acid on glassware or in solvents can be sufficient to catalyze the removal of the acid-labile Boc group. Ensure all equipment is thoroughly cleaned and solvents are of high purity and neutral.
-
Lewis Acids: Contamination with Lewis acids can also promote Boc group cleavage.
-
Elevated Temperatures: While generally stable at room temperature, prolonged exposure to higher temperatures can lead to thermal decomposition.[2]
-
Silica Gel: During column chromatography, the slightly acidic nature of standard silica gel can cause partial or complete deprotection. To mitigate this, the silica gel can be neutralized by pre-treating it with a solution of triethylamine in the eluent.
Q3: What are the expected decomposition products of this compound under acidic and basic conditions?
A3:
-
Acidic Conditions: The primary decomposition products are diallylamine, carbon dioxide, and isobutylene (which may hydrate to tert-butanol depending on the solvent system).[2][3]
-
Basic Conditions: While generally stable, under forcing basic conditions (e.g., strong base, high temperature), hydrolysis can occur to yield diallylamine, carbonate salts, and tert-butanol.[4][5]
Q4: Can I use standard silica gel for the purification of this compound?
A4: Caution is advised. Standard silica gel is slightly acidic and can cause the removal of the Boc group. It is recommended to use deactivated (neutral) silica gel or to add a small amount of a volatile base like triethylamine (e.g., 0.1-1%) to the eluent to prevent decomposition on the column.
Q5: I am trying to perform a reaction on the allyl groups without removing the Boc group. What reaction conditions should I avoid?
A5: To preserve the Boc group, strictly avoid acidic conditions. This includes strong Brønsted acids (e.g., HCl, H2SO4, TFA) and Lewis acids (e.g., ZnCl2, AlCl3).[3][6][7] Most basic conditions are well-tolerated.[2][8] However, very strong bases at elevated temperatures should be used with caution. Reactions that are generally compatible with the Boc group include olefin metathesis, epoxidation, dihydroxylation, and palladium-catalyzed cross-coupling reactions, provided the reagents and conditions are not acidic.
Stability Data Summary
The following table summarizes the qualitative stability of this compound under various conditions based on the known reactivity of the Boc protecting group.
| Condition | Stability | Notes |
| Acidic (pH < 5) | Unstable | The Boc group is readily cleaved by strong acids like TFA and HCl, and even milder acids like phosphoric acid.[6][7][9] |
| Neutral (pH 6-8) | Generally Stable | Stable for typical workup and storage conditions. Avoid prolonged heating.[2] |
| Basic (pH > 9) | Generally Stable | The Boc group is resistant to a wide range of non-nucleophilic and nucleophilic bases.[2][8] Hydrolysis can occur under harsh conditions (e.g., strong base, high temperature).[4] |
| Elevated Temperature | Susceptible to Degradation | Thermal decomposition can occur, particularly at temperatures above 85-90°C.[2] |
| Common Oxidizing Agents | Generally Stable | Stability depends on the specific reagent and conditions. The allyl groups are susceptible to oxidation. |
| Common Reducing Agents | Generally Stable | Stability depends on the specific reagent and conditions. Avoid catalytic hydrogenation with Pd/C and an acid source, as this can cleave the Boc group. |
Experimental Protocols
Protocol 1: Evaluation of Stability under Acidic Conditions (TFA)
This protocol describes a general procedure to assess the rate of cleavage of the Boc group from this compound using Trifluoroacetic Acid (TFA).
-
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Internal standard (e.g., dodecane)
-
GC-MS or LC-MS equipment
-
-
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) and an internal standard in DCM.
-
In a reaction vial at room temperature, add a known volume of the stock solution.
-
Initiate the reaction by adding a solution of TFA in DCM (e.g., 25% v/v).[6]
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the aliquot by adding it to a vial containing saturated sodium bicarbonate solution and an extraction solvent (e.g., ethyl acetate).
-
Vortex the mixture, separate the organic layer, and dry it over anhydrous sodium sulfate.
-
Analyze the organic layer by GC-MS or LC-MS to determine the ratio of the starting material to the deprotected diallylamine relative to the internal standard.
-
Protocol 2: Evaluation of Stability under Basic Conditions (NaOH)
This protocol outlines a method to evaluate the stability of this compound under basic conditions.
-
Materials:
-
This compound
-
Methanol or Tetrahydrofuran (THF)
-
1 M Sodium hydroxide (NaOH) solution
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Internal standard (e.g., dodecane)
-
GC-MS or LC-MS equipment
-
-
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) and an internal standard in methanol or THF.
-
In a reaction vial, add a known volume of the stock solution and the 1 M NaOH solution.
-
Heat the reaction mixture to a specified temperature (e.g., 25°C, 50°C, 80°C).
-
At specified time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quench the aliquot by adding it to a vial containing water and ethyl acetate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Analyze the organic layer by GC-MS or LC-MS to quantify the amount of remaining starting material relative to the internal standard.
-
Visualizations
References
- 1. 151259-38-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RATES OF HYDROLYSIS OF CARBAMATE AND CARBONATE ESTERS IN ALKALINE SOLUTION. | Semantic Scholar [semanticscholar.org]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. mdpi.com [mdpi.com]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimal reaction conditions for ring-closing metathesis of N-Boc-diallylamine
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the ring-closing metathesis (RCM) of N-Boc-diallylamine to synthesize N-Boc-3-pyrroline.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My RCM reaction is slow or shows no conversion. What are the possible causes and solutions?
A1: Low or no conversion is a common issue that can often be traced back to the catalyst, reagents, or reaction conditions.
-
Inactive Catalyst: Ruthenium-based metathesis catalysts can degrade upon exposure to air, moisture, or impurities over time.
-
Recommendation: Use a fresh batch of catalyst or purchase from a reputable supplier. Ensure the catalyst is stored under an inert atmosphere (Nitrogen or Argon).
-
-
Solvent Impurities: Solvents can contain impurities that inhibit catalysis. For instance, traces of morpholine in toluene have been shown to cause catalyst inhibition. Peroxides in ethers can also oxidize and deactivate the catalyst.[1]
-
Recommendation: Use high-purity, anhydrous solvents. If catalyst deactivation is suspected, sparging the solvent with an inert gas or passing it through a column of activated alumina can remove impurities. Acid-washing the solvent can also be effective.
-
-
Low Temperature: While many RCM reactions proceed at room temperature, some systems require thermal energy to overcome the activation barrier.
-
Recommendation: Gently heat the reaction mixture. Temperatures around 40-45 °C are commonly effective for this substrate.[2] For particularly stubborn reactions, refluxing in a solvent like dichloromethane (CH₂Cl₂) or benzene may be necessary.
-
Q2: I am observing significant side product formation. How can I improve the selectivity?
A2: The primary side reactions in the RCM of diallylamines are olefin isomerization and intermolecular acyclic diene metathesis (ADMET) leading to oligomers or polymers.
-
Olefin Isomerization: Catalyst degradation products, such as ruthenium hydrides, can catalyze the isomerization of the double bonds in the substrate or product.[3]
-
Recommendation: Additives can suppress isomerization. Phenol or 1,4-benzoquinone are reported to be effective in improving product yield by limiting catalyst degradation.[3]
-
-
Oligomerization/Polymerization (ADMET): This intermolecular reaction is favored at high substrate concentrations. The driving force for the desired intramolecular RCM is entropically favored, especially under dilute conditions.[4]
-
Recommendation: Perform the reaction under high dilution. Typical concentrations range from 0.01 M to 0.4 M. A study on a related macrocyclization showed a 27-fold improvement when optimizing for a process that could be run at a higher concentration (0.2 M). The slow addition of the substrate and catalyst to the reaction vessel can also favor the intramolecular pathway.
-
Q3: Which catalyst should I choose for this reaction?
A3: The choice of catalyst is critical and depends on the desired reactivity and stability. Second-generation Grubbs (G-II) and Hoveyda-Grubbs (HG-II) catalysts are generally more active and stable than first-generation catalysts (G-I).
-
Grubbs I (G-I): Effective for many simple RCM reactions but may require higher catalyst loadings and temperatures.
-
Grubbs II (G-II) & Hoveyda-Grubbs II (HG-II): These are highly active catalysts that tolerate a wide range of functional groups and can often be used at lower loadings and milder temperatures.[3][5] They are generally the preferred choice for this transformation.
Q4: How can I effectively remove the ruthenium byproducts from my final product?
A4: Residual ruthenium can be problematic, especially in pharmaceutical applications. Several methods exist for its removal.
-
Aqueous Wash: An extractive method using the water-soluble phosphine tris(hydroxymethyl)phosphine, P(CH₂OH)₃, has been reported to be effective for removing ruthenium impurities.
-
Activated Carbon: Stirring the crude product solution with activated carbon can adsorb the metal species.
-
Silica Gel Chromatography: While standard chromatography is often sufficient, specially functionalized silica gels designed to scavenge metals can also be employed for very low residual levels.
Q5: Can the Boc protecting group be cleaved under RCM conditions?
A5: The N-Boc group is generally stable under standard RCM conditions, which are typically neutral. However, it is sensitive to acidic conditions and can undergo thermolytic cleavage at very high temperatures (e.g., >200 °C).[6][7] Since RCM is usually performed well below these temperatures, Boc group stability is not a primary concern.
Data Presentation: Reaction Condition Optimization
The following table summarizes various reported conditions for the RCM of N-Boc-diallylamine.
| Catalyst | Catalyst Loading (mol%) | Solvent | Concentration (M) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Grubbs I | 0.5 | CH₂Cl₂ | 0.4 | Reflux | 2.5 | 90-94 | |
| Grubbs-type (2a) | 0.1 | CH₂Cl₂ | 0.57 | Room Temp | 15 | ~98 | |
| Grubbs I | 5 | Toluene | Not specified | 110 | Not specified | >95 | |
| Grubbs II | 5 | Benzene | Not specified | Reflux | 26 | 97 | |
| Grubbs-type | 0.05 (500 ppm) | Not specified | Not specified | Not specified | 8 | High | [5] |
Visualized Guides and Workflows
RCM Experimental Workflow
This diagram outlines the typical laboratory procedure for performing the ring-closing metathesis of N-Boc-diallylamine.
Caption: Standard experimental workflow for N-Boc-diallylamine RCM.
Troubleshooting Decision Tree
Use this diagram to diagnose and solve common issues encountered during the reaction.
Caption: A decision tree for troubleshooting common RCM problems.
Simplified Catalytic Cycle (Chauvin Mechanism)
This diagram illustrates the generally accepted mechanism for olefin metathesis.[8]
References
- 1. React App [pmc.umicore.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Ring Closing Metathesis [organic-chemistry.org]
Technical Support Center: Troubleshooting Incomplete Deprotection of tert-Butyl N,N-diallylcarbamate
Welcome to the technical support center for the deprotection of tert-Butyl N,N-diallylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the removal of the tert-butoxycarbonyl (Boc) protecting group from N,N-diallylamine.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of acid-catalyzed Boc deprotection?
A1: The deprotection of a Boc-protected amine is typically achieved under acidic conditions. The reaction is initiated by the protonation of the carbamate oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This protonation is followed by the fragmentation of the intermediate to generate a stable tert-butyl cation, carbon dioxide, and the free diallylamine.[1][2] The released tert-butyl cation can be neutralized by a scavenger, deprotonate to form isobutylene gas, or in some cases, polymerize.[1]
Q2: What are the most common reasons for incomplete deprotection of this compound?
A2: The most frequently encountered issues leading to incomplete deprotection include:
-
Insufficient Acid Strength or Concentration: The Boc group is cleaved by acidolysis. If the acid is too weak or its concentration is too low, the reaction may not proceed to completion.
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Insufficient reaction time or low temperatures can result in an incomplete reaction. While many Boc deprotections are rapid at room temperature, some substrates may require longer reaction times.
-
Solvent Issues: The choice of solvent is crucial to ensure that both the substrate and the acid are well-solvated. Dichloromethane (DCM) is a common and effective solvent for TFA-mediated deprotection, while 1,4-dioxane is often used with HCl.[3][4]
Q3: Are there any specific side reactions to be aware of when deprotecting this compound?
A3: Yes, the presence of two allyl groups introduces the potential for specific side reactions under strong acidic conditions. While the Boc-protected amine is less reactive than the free amine, diallylamine itself is known to react violently with strong acids.[5] Potential side reactions could include:
-
Alkylation: The tert-butyl cation generated during deprotection is an electrophile and can alkylate nucleophiles. In this specific case, the double bonds of the allyl groups could potentially be alkylated. The use of a scavenger is recommended to trap the tert-butyl cation.[6]
-
Rearrangement or Polymerization of Allyl Groups: Strong acids can potentially catalyze isomerization, cyclization, or polymerization of the allyl groups, leading to undesired byproducts. Careful monitoring of the reaction is crucial.
Q4: What are "scavengers" and why are they recommended for Boc deprotection?
A4: Scavengers are nucleophilic compounds added to the reaction mixture to trap the electrophilic tert-butyl cation generated during the deprotection.[6] This prevents the cation from reacting with other nucleophilic sites on the substrate or product, which could lead to the formation of unwanted byproducts. Common scavengers include triisopropylsilane (TIS), thioanisole, or anisole.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Incomplete Deprotection | Insufficient acid strength or concentration. | Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM). Consider switching to a stronger acid system, such as 4M HCl in dioxane.[7] |
| Inadequate reaction time or temperature. | Monitor the reaction progress closely using TLC or LC-MS. If the reaction is sluggish, consider increasing the reaction time. Most Boc deprotections are complete within 1-4 hours at room temperature.[3][8] | |
| Poor solubility of the starting material. | Ensure the substrate is fully dissolved in the reaction solvent before adding the acid. If solubility is an issue, consider alternative solvents, but be mindful of their compatibility with the acidic conditions. | |
| Formation of Side Products | Alkylation by the tert-butyl cation. | Add a scavenger, such as triisopropylsilane (TIS) (typically 2.5-5% v/v), to the reaction mixture before adding the acid. |
| Degradation of the diallyl moiety. | Perform the reaction at a lower temperature (e.g., 0 °C) and monitor carefully. Use the minimum effective concentration of acid and reaction time. Consider using a milder deprotection method if side reactions persist. | |
| Difficult Work-up | Persistent acidity after reaction completion. | After removing the bulk of the acid in vacuo, co-evaporate the residue with a non-polar solvent like toluene to remove residual TFA. Neutralize the resulting amine salt with a mild base (e.g., saturated sodium bicarbonate solution) during aqueous work-up to obtain the free amine. |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Dissolution: Dissolve this compound in anhydrous DCM (concentration of 0.1-0.2 M) in a round-bottom flask equipped with a stir bar.
-
Scavenger Addition (Recommended): Add a scavenger, such as triisopropylsilane (TIS), to a final concentration of 2.5-5% (v/v).
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add TFA to the desired final concentration (e.g., 20-50% v/v) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
For work-up to the free amine, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected diallylamine.
-
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
-
Dissolution: Dissolve this compound in a minimal amount of 1,4-dioxane.
-
Acid Addition: Add a 4M solution of HCl in 1,4-dioxane.[4][9]
-
Reaction: Stir the mixture at room temperature for 1 to 4 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
The diallylamine hydrochloride salt may precipitate from the solution. If so, it can be collected by filtration, washed with a cold solvent like diethyl ether, and dried under vacuum.
-
Alternatively, the reaction mixture can be concentrated under reduced pressure to yield the amine hydrochloride salt.
-
To obtain the free amine, the hydrochloride salt can be neutralized with a suitable base during an aqueous work-up as described in Protocol 1.
-
Visualizations
Caption: Mechanism of acid-catalyzed Boc deprotection and fate of the tert-butyl cation.
Caption: Troubleshooting workflow for incomplete Boc deprotection.
References
- 1. reddit.com [reddit.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. Boc Deprotection - HCl [commonorganicchemistry.com]
- 5. ICSC 0866 - DIALLYLAMINE [inchem.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of tert-Butyl N,N-diallylcarbamate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from tert-Butyl N,N-diallylcarbamate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a sample of this compound synthesized from diallylamine and di-tert-butyl dicarbonate?
A1: The most common impurities include unreacted starting materials such as diallylamine and di-tert-butyl dicarbonate ((Boc)₂O), as well as byproducts from the reaction, primarily tert-butanol. Residual solvents from the workup, such as methanol, ethyl acetate, or petroleum ether, may also be present.[1][2][3]
Q2: What is the recommended primary method for purifying this compound?
A2: Flash column chromatography on silica gel is the most effective and widely used method for purifying this compound.[1] A common solvent system is a gradient of ethyl acetate in petroleum ether or hexanes.[1]
Q3: How can I visualize this compound on a Thin Layer Chromatography (TLC) plate?
A3: Since this compound lacks a strong UV chromophore, visualization requires a chemical stain. A potassium permanganate (KMnO₄) stain is effective as it reacts with the double bonds of the allyl groups, appearing as yellow spots on a purple background. Ceric ammonium molybdate (CAM) stain can also be used.[4]
Q4: Is this compound stable on silica gel?
A4: Generally, this compound is stable on silica gel. However, if you observe streaking or the appearance of new spots on a 2D TLC (where the plate is run in the same solvent system in two perpendicular directions), it may indicate some degradation.[3][4] In such cases, deactivating the silica gel with triethylamine may be beneficial.
Q5: Can I purify this compound by distillation?
A5: Yes, vacuum distillation is a viable purification method for this compound, especially for removing non-volatile impurities. Its reported boiling point is 75 °C at 1.5 mmHg.[5] However, care must be taken as carbamates can be thermally unstable.[6] It is crucial to monitor the temperature closely to prevent decomposition.
Troubleshooting Guides
Issue 1: Impure Product After Column Chromatography
Question: My product is still impure after flash chromatography, showing contamination with starting materials or byproducts in the NMR analysis. What can I do?
Answer: This issue often arises from a suboptimal separation on the column. Here are several steps to improve the purity of your product.
| Possible Cause | Suggested Solution |
| Mobile phase is too polar. | If the product and impurities are eluting too quickly (high Rf value), decrease the polarity of the mobile phase. For an ethyl acetate/petroleum ether system, this means reducing the percentage of ethyl acetate.[7] |
| Mobile phase is not polar enough. | If the product is not eluting from the column, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. |
| Poor separation between product and impurity. | If the Rf values of your product and a key impurity are very close, try a different solvent system. For example, you could explore mixtures of dichloromethane and methanol. Running a shallower solvent gradient during chromatography can also improve separation.[7] |
| Column was overloaded. | A general rule is to load 1-2% of crude material by weight relative to the silica gel. Overloading leads to broad peaks and poor separation.[7] |
| Streaking or tailing on TLC/column. | This can occur if the compound interacts strongly with the acidic silica gel. Adding a small amount of triethylamine (~0.5-1%) to the mobile phase can neutralize the acidic sites and improve the peak shape.[3] |
Issue 2: Low Yield of Purified Product
Question: After purification, the final yield of this compound is much lower than expected. What are the potential causes and solutions?
Answer: Low recovery can be due to several factors, from an incomplete reaction to loss of product during the workup and purification steps.
| Possible Cause | Suggested Solution |
| Incomplete reaction. | Before starting the workup, ensure the reaction has gone to completion by monitoring it with TLC until the starting diallylamine is no longer visible.[2] |
| Product loss during aqueous workup. | This compound has some solubility in organic solvents. Ensure thorough extraction from the aqueous phase by performing multiple extractions with a suitable solvent like ethyl acetate or diethyl ether.[8][9] |
| Co-elution of product with impurities. | If you are discarding fractions that appear to be a mix of product and impurities, this can significantly lower your yield. Optimize the chromatography conditions to achieve better separation (see Issue 1). |
| Product is volatile. | Carbamates can be volatile.[6] When removing the solvent on a rotary evaporator, use a moderate temperature (e.g., 30-40°C) and do not leave the product under high vacuum for an extended period after the solvent is gone.[6][7] |
| Decomposition on silica gel. | Although less common for this compound, if you suspect degradation, perform a 2D TLC test.[4] If decomposition is confirmed, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with triethylamine.[3] |
Experimental Protocols
General Protocol for Flash Column Chromatography of this compound
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude product.[1]
-
Preparation of the Mobile Phase: Based on TLC analysis, prepare a suitable mobile phase. A good starting point is a gradient of ethyl acetate in petroleum ether (or hexanes), for example, starting from 100% petroleum ether and gradually increasing to 50% ethyl acetate.[1]
-
Column Packing:
-
Select a glass column of an appropriate size. A general guideline is to use 30-50 g of silica gel (230-400 mesh) for every 1 g of crude material.[7]
-
Prepare a slurry of the silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow the silica gel to settle, ensuring a uniform and air-free packing.
-
Add a small layer of sand on top of the silica gel to prevent disturbance.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase or a solvent in which it is highly soluble (e.g., dichloromethane).
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Alternatively, use a "dry loading" technique by pre-adsorbing the crude product onto a small amount of silica gel.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, starting with the lowest polarity.
-
If using a gradient, gradually increase the proportion of the more polar solvent (ethyl acetate).
-
Collect fractions and monitor the elution by TLC.
-
-
Isolation of the Purified Product:
-
Combine the fractions containing the pure product as determined by TLC.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound as a colorless to light yellow oil.[1]
-
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for an impure product after chromatography.
References
- 1. This compound CAS#: 151259-38-0 [amp.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Large-Scale Synthesis of tert-Butyl N,N-diallylcarbamate
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of tert-Butyl N,N-diallylcarbamate. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process workflows to address common challenges encountered during laboratory and pilot-plant scale production.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and scalable method is the direct N-Boc protection of diallylamine using di-tert-butyl dicarbonate (Boc₂O).[1] This method is favored for its straightforward procedure, high yields, and the commercial availability of the starting materials. The reaction involves the nucleophilic attack of the secondary amine of diallylamine on the electrophilic carbonyl carbon of Boc₂O.[2]
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The reaction of amines with di-tert-butyl dicarbonate is exothermic and produces carbon dioxide gas.[3] On a large scale, inadequate heat removal can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction. Key safety precautions include controlled (slow) addition of the Boc₂O, ensuring the reactor has an efficient cooling system, and providing adequate headspace and venting for the evolved CO₂.[2][3]
Q3: What is the main side product, and how can its formation be minimized?
A3: Since diallylamine is a secondary amine, the formation of a di-Boc protected product is not possible. The primary impurities typically arise from unreacted starting materials (diallylamine and Boc₂O) or byproducts from the decomposition of Boc₂O. To minimize these, it is crucial to control the stoichiometry of the reagents, typically using a slight excess of Boc₂O to ensure full conversion of the diallylamine. Maintaining a low reaction temperature can also enhance the selectivity and minimize side reactions.
Q4: Is a base required for this reaction?
A4: For the reaction of secondary amines like diallylamine with Boc₂O, a base is generally not required. The amine itself is sufficiently nucleophilic to react directly. The byproducts of the reaction are tert-butanol and carbon dioxide, which do not generate a strong acid that needs to be neutralized.[4]
Q5: What are the recommended purification methods for large-scale production?
A5: For high-purity requirements, flash column chromatography is effective at the laboratory scale.[1] However, for industrial-scale production, this may not be economically viable. If the reaction is high-yielding and clean, a liquid-liquid extraction workup can be sufficient to remove most impurities.[5] Distillation under reduced pressure is a viable option for large-scale purification, given that this compound is a liquid with a defined boiling point.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Loss of product during workup. 3. Degradation of Boc₂O. | 1. Monitor the reaction progress by TLC or GC to ensure the consumption of diallylamine. 2. Ensure proper phase separation during extractions and minimize transfer steps. 3. Use fresh, high-quality Boc₂O. |
| Product Contaminated with Starting Material (Diallylamine) | 1. Insufficient Boc₂O. 2. Short reaction time. | 1. Use a slight molar excess (e.g., 1.05-1.1 equivalents) of Boc₂O. 2. Extend the reaction time and monitor for completion. |
| Runaway Reaction During Scale-Up | 1. Poor heat dissipation. 2. Addition of Boc₂O is too rapid. | 1. Ensure the reactor's cooling system is adequate for the scale. 2. Add Boc₂O solution dropwise or in portions, carefully monitoring the internal temperature.[3] |
| Difficulty in Purification by Extraction | 1. Emulsion formation during aqueous workup. | 1. Add brine to the aqueous layer to break up emulsions. 2. Allow for a longer separation time. |
| Product is an Oil and Difficult to Handle | 1. Residual solvent. | 1. Use a high-vacuum pump to remove residual volatile solvents.[5] |
Experimental Protocols
Large-Scale Synthesis of this compound
This protocol is adapted from a literature procedure with considerations for scale-up.[1]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| Diallylamine | 97.16 | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 1.1 - 1.2 |
| Methanol | 32.04 | Solvent |
Procedure:
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, and an addition funnel, dissolve diallylamine (1.0 eq) in methanol.
-
Cooling: Cool the solution to 0°C using a suitable cooling bath.
-
Reagent Addition: Add di-tert-butyl dicarbonate (1.1 - 1.2 eq) batchwise to the stirred diallylamine solution while maintaining the internal temperature at 0°C.[1]
-
Reaction: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for 1-2 hours.[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the diallylamine is completely consumed.
-
Work-up:
-
Concentrate the reaction mixture by distillation under reduced pressure to remove the methanol.[1]
-
The resulting residue can be further purified if necessary.
-
Purification:
-
For High Purity (Lab Scale): The residue can be purified by silica gel column chromatography using a gradient of petroleum ether/ethyl acetate as the eluent.[1]
-
For Large Scale: The crude product can be purified by vacuum distillation.[1]
Visualizations
Experimental Workflow
Caption: Workflow for the large-scale synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting flowchart for addressing low product yield.
References
Technical Support Center: Ring-Closing Metathesis of tert-Butyl N,N-diallylcarbamate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of catalyst choice in the ring-closing metathesis (RCM) of tert-Butyl N,N-diallylcarbamate to form tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for a successful RCM of this compound?
A1: The choice of catalyst is paramount. While several ruthenium-based catalysts can effect the transformation, their efficiency, tolerance to functional groups, and reaction conditions vary significantly. Second-generation catalysts, such as Grubbs II and Hoveyda-Grubbs II, are generally more active and robust than first-generation catalysts for this substrate.
Q2: I am observing low yields. What are the common causes?
A2: Low yields in the RCM of this compound can stem from several factors:
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Catalyst decomposition: Some catalysts are sensitive to air, moisture, and impurities in the solvent or substrate. Ensure all reagents and solvents are pure and properly degassed.
-
Substrate-related issues: The presence of coordinating groups on the substrate can sometimes inhibit catalyst activity.
-
Suboptimal reaction conditions: Incorrect temperature, concentration, or reaction time can lead to incomplete conversion or side reactions.
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Oligomerization: At higher concentrations, intermolecular reactions can compete with the desired intramolecular RCM, leading to the formation of polymers.
Q3: How can I minimize the formation of oligomeric byproducts?
A3: To favor the intramolecular RCM reaction, it is crucial to work at high dilution. Running the reaction at concentrations between 0.005 M and 0.05 M in a suitable solvent like dichloromethane (DCM) or toluene is recommended. Slow addition of the catalyst to the substrate solution can also help maintain a low effective concentration of the active catalyst species, further suppressing oligomerization.
Q4: Are there any known side reactions to be aware of?
A4: Besides oligomerization, potential side reactions include double bond isomerization, which can be more prevalent with certain catalysts and at higher temperatures. The choice of catalyst and careful control of reaction conditions can minimize this.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No reaction or very low conversion | Inactive catalyst | Use a fresh batch of catalyst. Ensure proper handling and storage under an inert atmosphere. |
| Catalyst poisoning | Purify the substrate and solvent to remove any potential inhibitors (e.g., sulfur-containing compounds, excess amines). | |
| Insufficient temperature | While many RCM reactions proceed at room temperature, some catalysts may require heating. Gradually increase the temperature (e.g., to 40-50 °C for DCM) and monitor the reaction. | |
| Formation of significant amounts of polymer/oligomer | Reaction concentration is too high | Perform the reaction under high dilution conditions (0.005 M - 0.05 M). Consider using a syringe pump for the slow addition of the catalyst. |
| Product decomposition | Reaction temperature is too high or reaction time is too long | Optimize the reaction temperature and monitor the reaction progress by TLC or GC-MS to avoid prolonged heating after completion. |
| Difficulty in removing ruthenium byproducts | Standard purification is insufficient | Use ruthenium scavengers or specialized purification techniques. Passing the crude product through a column of silica gel is a common method. |
Catalyst Performance Data
The choice of catalyst significantly impacts the yield and reaction time for the RCM of this compound. Below is a summary of typical performance data for commonly used catalysts.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Grubbs I | 5 | CH₂Cl₂ | 25 | 12 | ~40 | |
| Grubbs II | 1-5 | CH₂Cl₂ or Toluene | 25-45 | 1-4 | >90 | |
| Hoveyda-Grubbs II | 1-5 | CH₂Cl₂ or Toluene | 25-45 | 1-3 | >95 |
Note: Yields are highly dependent on specific reaction conditions and purity of reagents.
Experimental Protocols
General Protocol for RCM of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions and catalyst choice.
Materials:
-
This compound
-
Selected Ruthenium Catalyst (e.g., Grubbs II or Hoveyda-Grubbs II)
-
Anhydrous, degassed solvent (e.g., Dichloromethane or Toluene)
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Inert atmosphere apparatus (e.g., Schlenk line or glovebox)
-
Standard glassware for organic synthesis
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve this compound in the chosen anhydrous and degassed solvent to a concentration of 0.01 M.
-
If the reaction requires heating, bring the solution to the desired temperature (e.g., 40 °C for DCM).
-
In a separate flask under an inert atmosphere, dissolve the ruthenium catalyst (e.g., 2.5 mol%) in a small amount of the same solvent.
-
Add the catalyst solution to the substrate solution in one portion or via slow addition using a syringe pump.
-
Stir the reaction mixture at the chosen temperature and monitor its progress using a suitable analytical technique (e.g., TLC, GC-MS, or ¹H NMR).
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate.
Visualizations
Caption: Experimental workflow for the RCM of this compound.
Technical Support Center: Monitoring tert-Butyl N,N-diallylcarbamate Reactions by TLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively monitoring the progress of tert-Butyl N,N-diallylcarbamate synthesis using Thin Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of using TLC to monitor this reaction?
A1: Thin Layer Chromatography (TLC) separates compounds based on their differing affinities for a stationary phase (typically silica gel) and a mobile phase (a solvent system).[1] In the synthesis of this compound, the product is generally less polar than the starting amine reactant. As the reaction progresses, a new spot corresponding to the less polar carbamate product will appear on the TLC plate, and the spot for the more polar starting material will diminish.[2][3]
Q2: How do I choose an appropriate solvent system (mobile phase)?
A2: The goal is to find a solvent system where the starting material has an Rf (retention factor) of approximately 0.3-0.4.[4] A common starting point for neutral organic molecules is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (EtOAc).[5] You can adjust the ratio to achieve better separation; increasing the proportion of the polar solvent will increase the Rf values of your spots, while decreasing it will lower them.[6]
Q3: My starting material and product spots are too close together. How can I improve separation?
Q4: Which visualization methods are best for this compound and the corresponding starting materials?
A4: Several methods can be effective:
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UV Light (254 nm): This is a non-destructive first step.[9] While the carbamate itself may not be strongly UV-active unless other chromophores are present in the molecule, many reactants or catalysts are.[9]
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent choice because the allyl groups in both the reactant (diallylamine) and the product (this compound) are alkenes. These will be oxidized by the permanganate, appearing as yellow or brown spots against a purple background.[9][10]
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Iodine Vapor: A general and semi-destructive stain that complexes with many organic compounds, appearing as brownish spots.[10][11] This method is often effective for a wide range of compounds.
-
p-Anisaldehyde Stain: This is a versatile stain that can produce different colors for various functional groups upon heating, which can help differentiate the product from the starting material.[10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Spots are streaking | 1. Sample is too concentrated (overloaded).[12] 2. The compound is highly polar or acidic/basic.[2][6] 3. The sample was spotted in a highly polar solvent.[12] | 1. Dilute the sample taken from the reaction mixture before spotting.[6] 2. For basic compounds like amines, add a small amount (0.1-2.0%) of triethylamine or ammonia to the mobile phase.[6][12] 3. Ensure the spotting solvent evaporates completely before developing the plate.[8] |
| All spots remain on the baseline (Rf ≈ 0) | The mobile phase is not polar enough to move the compounds up the plate.[6] | Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[6] |
| All spots are at the top of the plate (Rf ≈ 1) | The mobile phase is too polar, causing all compounds to travel with the solvent front.[6] | Decrease the polarity of the mobile phase by decreasing the proportion of the more polar solvent (e.g., decrease the percentage of ethyl acetate).[6] |
| No spots are visible after visualization | 1. The sample is too dilute.[6] 2. The compound is not responsive to the chosen visualization technique (e.g., not UV-active).[6] 3. The compound is volatile and may have evaporated.[6] | 1. Spot the plate multiple times in the same location, allowing the solvent to dry between applications.[13] 2. Try a different visualization method. A potassium permanganate stain is highly recommended for this specific compound due to the allyl groups.[9][10] 3. If volatility is suspected, minimize heating of the plate before it can be visualized. |
| Uneven or slanted solvent front | 1. The TLC plate is touching the side of the developing chamber or the filter paper.[13] 2. The bottom of the plate is not level with the bottom of the chamber.[2] 3. The chamber was not sealed properly, allowing for uneven solvent evaporation. | 1. Ensure the plate is centered in the chamber and not touching the sides. 2. Place the plate carefully so it sits flat on the chamber floor. 3. Ensure the chamber lid is secure during development. |
Experimental Protocols
Protocol 1: Standard TLC Monitoring of the Reaction
-
Prepare the TLC Chamber: Pour your chosen mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Cover the chamber and let it equilibrate for 5-10 minutes.[4]
-
Prepare the TLC Plate:
-
Spot the Plate:
-
'S' Lane: Using a capillary tube, spot a dilute solution of your starting amine.
-
'R' Lane: Withdraw a small aliquot from your reaction mixture using a capillary tube and spot it directly onto this lane.[3]
-
'Co' Lane: First, spot the starting material. Then, carefully spot the reaction mixture directly on top of the first spot. The co-spot is crucial for confirming if the starting material is consumed, especially if Rf values are close.[4]
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the origin line is above the level of the solvent.[2] Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualize and Interpret:
-
Remove the plate and immediately mark the solvent front with a pencil.[4] Allow the plate to air dry completely.
-
View the plate under a UV lamp (254 nm) and circle any visible spots.[9][15]
-
Submerge the plate in a potassium permanganate staining solution, remove it quickly, and gently heat it with a heat gun until spots appear.[9][15]
-
Interpretation: As the reaction proceeds, the spot in the 'R' lane corresponding to the starting material (which will align with the spot in the 'S' lane) should fade. A new spot, corresponding to the this compound product, will appear. The reaction is complete when the starting material spot is no longer visible in the 'R' lane.[3]
-
Visualizations
Caption: Workflow for monitoring reaction progress by TLC.
References
- 1. microbiozindia.com [microbiozindia.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. How To [chem.rochester.edu]
- 5. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 6. silicycle.com [silicycle.com]
- 7. Chromatography [chem.rochester.edu]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. faculty.fiu.edu [faculty.fiu.edu]
- 11. scribd.com [scribd.com]
- 12. chembam.com [chembam.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Analysis of Amine Protecting Groups: A Focus on tert-Butyl N,N-diallylcarbamate and Its Contemporaries
In the intricate landscape of organic synthesis, particularly within pharmaceutical and materials science, the judicious selection of amine protecting groups is a critical determinant of synthetic efficiency and success. An ideal protecting group must be readily introduced and removed under mild conditions that preserve the integrity of the parent molecule, all while remaining inert to a wide array of reaction conditions. This guide provides an objective comparison of tert-Butyl N,N-diallylcarbamate with commonly employed amine protecting groups: Boc, Cbz, Fmoc, and Alloc, supported by experimental data and detailed protocols.
Introduction to Amine Protection Strategies
The primary role of an amine protecting group is to temporarily mask the nucleophilic and basic nature of an amine functional group, thereby preventing unwanted side reactions during subsequent synthetic transformations. The choice of a specific protecting group is dictated by its unique stability profile and the orthogonality of its deprotection conditions relative to other functional groups present in the molecule.
This compound is a protected amine that incorporates both the acid-labile tert-butoxycarbonyl (Boc) group and two allyl groups. Its synthesis typically involves the reaction of diallylamine with di-tert-butyl dicarbonate. The utility of this compound can be viewed from two perspectives: as a Boc-protected secondary amine, where the Boc group is the primary protecting moiety, or as a precursor where the diallyl functionality itself can be considered a protecting group or a reactive handle for further transformations after Boc removal. For the purpose of this comparison, we will consider the properties of the Boc group within this molecule and also discuss the characteristics of the diallyl group as a potential alternative to other N-protecting groups.
Comparative Analysis of Amine Protecting Groups
The selection of an appropriate amine protecting group is a strategic decision based on the overall synthetic plan. The following tables provide a comparative overview of this compound (focusing on its Boc and diallyl components) and other prevalent protecting groups.
Table 1: Protection and Deprotection Conditions
| Protecting Group | Reagent for Protection | Typical Conditions for Protection | Reagent for Deprotection | Typical Conditions for Deprotection |
| Boc (in this compound) | Di-tert-butyl dicarbonate ((Boc)₂O) | Base (e.g., NaHCO₃, Et₃N, DMAP), Solvent (e.g., THF, CH₂Cl₂, H₂O/Acetone) | Strong Acid (e.g., TFA, HCl) | Anhydrous conditions, CH₂Cl₂ or Dioxane, Room Temperature[1] |
| Cbz (Benzyloxycarbonyl) | Benzyl chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃, aq. NaOH), Solvent (e.g., THF/H₂O) | H₂/Pd-C, HBr/AcOH | Catalytic hydrogenation or strong acid[2][3] |
| Fmoc (9-Fluorenylmethoxycarbonyl) | Fmoc-Cl, Fmoc-OSu | Base (e.g., NaHCO₃, Piperidine), Solvent (e.g., Dioxane/H₂O, DMF) | Base (e.g., 20% Piperidine in DMF) | Room Temperature[4][5] |
| Alloc (Allyloxycarbonyl) | Allyl chloroformate (Alloc-Cl) | Base (e.g., NaHCO₃), Solvent (e.g., THF/H₂O) | Pd(PPh₃)₄, Scavenger (e.g., PhSiH₃, Morpholine) | Anhydrous CH₂Cl₂, Room Temperature[6][7] |
| Diallyl (from Boc deprotection of this compound) | N/A (formed post-Boc deprotection) | N/A | Various (e.g., Pd-catalyzed reactions) | Dependent on subsequent desired reaction |
Table 2: Stability Profile of Protecting Groups
| Protecting Group | Acidic Conditions (e.g., TFA) | Basic Conditions (e.g., Piperidine) | Hydrogenolysis (H₂/Pd-C) | Palladium Catalysis (Pd(0)) |
| Boc | Labile[1] | Stable | Stable | Stable |
| Cbz | Stable (mild acid), Labile (strong acid)[8] | Stable | Labile[2] | Stable |
| Fmoc | Stable[9] | Labile[4] | Stable | Stable |
| Alloc | Stable | Stable | Stable | Labile[6] |
| Diallyl | Stable | Stable | Potentially reactive | Labile |
Experimental Protocols
Detailed methodologies for the protection and deprotection of each amine protecting group are crucial for reproducible and high-yielding synthetic outcomes.
Protocol 1: Synthesis of this compound[10]
-
Materials: Diallylamine, Di-tert-butyl dicarbonate ((Boc)₂O), Methanol.
-
Procedure:
-
Dissolve diallylamine (1.0 equiv) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 equiv) portion-wise to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 1 hour.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography (eluent: petroleum ether/ethyl acetate gradient) to yield this compound as a colorless oil.
-
Protocol 2: Deprotection of Boc Group from this compound (to yield Diallylamine)[1]
-
Materials: this compound, Trifluoroacetic acid (TFA), Dichloromethane (CH₂Cl₂).
-
Procedure:
-
Dissolve this compound in CH₂Cl₂.
-
Add TFA (typically 25-50% v/v in CH₂Cl₂) to the solution at room temperature.
-
Stir the mixture for 30 minutes to a few hours, monitoring the reaction by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain diallylamine.
-
Protocol 3: Cbz Protection of an Amine[3][8]
-
Materials: Amine, Benzyl chloroformate (Cbz-Cl), Sodium carbonate (Na₂CO₃), Water, Diethyl ether.
-
Procedure:
-
Dissolve the amine (1.0 equiv) in a 1 M aqueous solution of sodium carbonate (2.5 equiv) and cool in an ice bath.
-
Add benzyl chloroformate (1.1 equiv) dropwise with vigorous stirring, maintaining the temperature below 5 °C.
-
Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl.
-
Acidify the aqueous layer with dilute HCl to precipitate the Cbz-protected amine.
-
Collect the product by filtration or extract with an organic solvent.
-
Protocol 4: Cbz Deprotection by Catalytic Hydrogenolysis[2]
-
Materials: Cbz-protected amine, 10% Palladium on carbon (Pd/C), Methanol or Ethanol, Hydrogen source (balloon or hydrogenation apparatus).
-
Procedure:
-
Dissolve the Cbz-protected amine in methanol or ethanol.
-
Carefully add 10% Pd/C (5-10 mol%).
-
Place the reaction mixture under a hydrogen atmosphere.
-
Stir vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Filter the mixture through Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
-
Protocol 5: Fmoc Protection of an Amine[4]
-
Materials: Amine, N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), Sodium bicarbonate (NaHCO₃), Dioxane, Water.
-
Procedure:
-
Dissolve the amine (1.0 equiv) in a mixture of dioxane and aqueous NaHCO₃ solution.
-
Add a solution of Fmoc-OSu (1.05 equiv) in dioxane.
-
Stir the reaction mixture at room temperature for several hours or overnight.
-
Dilute with water and wash with diethyl ether.
-
Acidify the aqueous layer with dilute HCl to precipitate the Fmoc-protected amine.
-
Collect the product by filtration.
-
Protocol 6: Fmoc Deprotection[5]
-
Materials: Fmoc-protected amine (resin-bound for SPPS), 20% Piperidine in DMF.
-
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF.
-
Treat the resin with a solution of 20% piperidine in DMF for 1-3 minutes.
-
Drain the solution and repeat the treatment with 20% piperidine in DMF for 10-20 minutes.
-
Wash the resin thoroughly with DMF to remove the cleaved Fmoc adduct and excess piperidine.
-
Protocol 7: Alloc Protection of an Amine[6]
-
Materials: Amine, Allyl chloroformate (Alloc-Cl), Sodium bicarbonate (NaHCO₃), THF, Water.
-
Procedure:
-
Prepare a mixture of the amine (1 equiv) and NaHCO₃ (6 equiv) in a THF/water (1:1) solution.
-
Add allyl chloroformate (3 equiv) at room temperature.
-
Stir the reaction mixture for 12 hours.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify by column chromatography if necessary.
-
Protocol 8: Alloc Deprotection[6][7]
-
Materials: Alloc-protected amine, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Phenylsilane (PhSiH₃), Dichloromethane (CH₂Cl₂).
-
Procedure:
-
Dissolve the Alloc-protected amine in anhydrous CH₂Cl₂ under an inert atmosphere.
-
Add phenylsilane (7-20 equiv).
-
Add Pd(PPh₃)₄ (0.1-0.2 equiv).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Concentrate the mixture under reduced pressure and purify by column chromatography.
-
Visualization of Workflows and Relationships
To better illustrate the strategic decisions involved in selecting a protecting group, the following diagrams outline the general workflow for amine protection/deprotection and the orthogonal relationships between the discussed protecting groups.
Caption: General experimental workflow for amine protection.
Caption: General experimental workflow for amine deprotection.
Caption: Orthogonal relationships of common amine protecting groups.
Conclusion
The selection of an amine protecting group is a multifaceted decision that significantly impacts the design and outcome of a synthetic route. While Boc, Cbz, and Fmoc represent the classical pillars of amine protection, each with well-defined realms of application, the Alloc group offers a valuable orthogonal strategy through its unique palladium-catalyzed deprotection. This compound serves primarily as a Boc-protected diallylamine. The Boc group on this molecule behaves predictably, being removable under standard acidic conditions. The resulting diallylamine can then be utilized in subsequent reactions where the diallyl moiety can act as a handle for further functionalization, for instance, through ring-closing metathesis. The choice between these protecting groups ultimately hinges on the specific requirements of the synthetic target, including the presence of other functional groups and the desired sequence of bond-forming and deprotection steps. A thorough understanding of their respective stabilities and deprotection protocols, as outlined in this guide, is paramount for the successful execution of complex organic syntheses.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. total-synthesis.com [total-synthesis.com]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of N-Boc-Diallylamine: Alternative Methodologies and Experimental Insights
For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of protected amines is a cornerstone of complex molecule construction. N-Boc-diallylamine serves as a versatile building block, particularly in the synthesis of nitrogen-containing heterocycles and other advanced intermediates. This guide provides an objective comparison of alternative methods for the synthesis of N-Boc-diallylamine, supported by experimental data to inform the selection of the most suitable synthetic strategy.
Performance Comparison of Synthetic Methods
The choice of a synthetic route for N-Boc-diallylamine can significantly impact yield, reaction time, and the overall environmental footprint of the process. The following table summarizes the key performance indicators for the standard method and two promising alternatives.
| Parameter | Standard Method: Acylation with (Boc)₂O | Alternative 1: Green, Solvent-Free Catalysis | Alternative 2: Phase-Transfer Catalysis |
| Boc Source | Di-tert-butyl dicarbonate ((Boc)₂O) | Di-tert-butyl dicarbonate ((Boc)₂O) | Di-tert-butyl dicarbonate ((Boc)₂O) |
| Key Reagents | Diallylamine, (Boc)₂O, Methanol | Diallylamine, (Boc)₂O, Amberlite-IR 120 | Diallylamine, (Boc)₂O, Tetrabutylammonium bromide, KOH |
| Reported Yield | 99%[1] | 95-99% (estimated for secondary amines) | High (expected) |
| Reaction Time | 1 hour[1] | 1-3 minutes (for similar secondary amines) | 1-2 hours (typical) |
| Reaction Temp. | 0 °C to Room Temperature[1] | Room Temperature | Room Temperature |
| Primary Solvent | Methanol[1] | Solvent-free | Dichloromethane/Water (biphasic) |
| Purification | Column Chromatography[1] | Filtration and solvent evaporation | Extraction and solvent evaporation |
| Key Advantages | High yield, well-established | Environmentally friendly, rapid, simple work-up | Mild conditions, suitable for scale-up |
| Key Disadvantages | Use of organic solvent, requires chromatography | Catalyst cost and disposal | Requires a phase-transfer catalyst |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Standard Method: Acylation with Di-tert-butyl dicarbonate ((Boc)₂O)
This is the most commonly employed method for the synthesis of N-Boc-diallylamine.
Protocol:
-
Dissolve diallylamine (20 mL, 162 mmol) in methanol (500 mL) in a round-bottom flask.[1]
-
Cool the solution to 0°C using an ice bath.[1]
-
Add di-tert-butyl dicarbonate (42.2 g, 193 mmol) portion-wise to the cooled solution while stirring.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1 hour.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.[1]
-
Purify the crude product by silica gel column chromatography to obtain N-Boc-diallylamine.[1]
Alternative Method 1: Green, Solvent-Free Synthesis using Heterogeneous Catalysis
This method offers a more environmentally friendly approach by eliminating the need for a solvent and using a recyclable catalyst.
Protocol:
-
To a mixture of diallylamine (1 mmol) and di-tert-butyl dicarbonate (1 mmol), add Amberlite-IR 120 resin (15% w/w).
-
Stir the mixture vigorously at room temperature for approximately 1-3 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, add dichloromethane (10 mL) to the reaction mixture.
-
Separate the catalyst by filtration.
-
Dry the filtrate over anhydrous sodium sulfate and concentrate under vacuum to yield the product.
Alternative Method 2: Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) can be an effective method for reactions involving immiscible phases, often leading to high yields under mild conditions.
Protocol:
-
In a round-bottom flask, dissolve diallylamine (10 mmol) and tetrabutylammonium bromide (1 mmol) in dichloromethane (50 mL).
-
Add a solution of potassium hydroxide (20 mmol) in water (50 mL).
-
To the vigorously stirred biphasic mixture, add a solution of di-tert-butyl dicarbonate (11 mmol) in dichloromethane (20 mL) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
After completion, separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product, which can be further purified by column chromatography if necessary.
Visualizing the Synthetic Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic methods.
References
Spectroscopic Analysis for Structural Confirmation of tert-Butyl N,N-diallylcarbamate: A Comparative Guide
For Immediate Release
This guide provides a comprehensive spectroscopic analysis to confirm the structure of tert-Butyl N,N-diallylcarbamate. Intended for researchers, scientists, and professionals in drug development, this document outlines the expected spectroscopic characteristics and compares them with related alternative compounds. The presented data, including predicted values for the target compound, serves as a robust reference for verifying its identity and purity.
Comparative Spectroscopic Data
To elucidate the structure of this compound, its predicted spectroscopic data are compared with the experimental data of two key structural analogues: tert-butyl carbamate and diallylamine. This comparison allows for the clear assignment of signals corresponding to the tert-butoxycarbonyl (Boc) group and the diallyl moieties.
¹H NMR Data Comparison
The ¹H NMR spectrum is a powerful tool for identifying the proton environments in a molecule. The key features to expect in the spectrum of this compound are the characteristic singlet of the tert-butyl group and the distinct signals of the allyl protons.
| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | -C(CH₃)₃ | ~1.45 (Predicted) | Singlet | 9H |
| -N-CH₂- | ~3.85 (Predicted) | Doublet | 4H | |
| =CH₂ | ~5.15 (Predicted) | Multiplet | 4H | |
| -CH= | ~5.80 (Predicted) | Multiplet | 2H | |
| tert-Butyl carbamate | -C(CH₃)₃ | 1.48 | Singlet | 9H |
| -NH₂ | 5.25 | Broad Singlet | 2H | |
| Diallylamine | -NH | 1.25 | Broad Singlet | 1H |
| -N-CH₂- | 3.25 | Doublet | 4H | |
| =CH₂ | 5.10 - 5.25 | Multiplet | 4H | |
| -CH= | 5.85 - 6.00 | Multiplet | 2H |
¹³C NMR Data Comparison
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The presence of the quaternary carbonyl carbon, the carbons of the tert-butyl group, and the distinct sp² and sp³ carbons of the allyl groups are definitive markers for this compound.
| Compound | Carbon Environment | Chemical Shift (δ, ppm) |
| This compound | -C(CH₃)₃ | ~28.5 (Predicted) |
| -C(CH₃)₃ | ~79.5 (Predicted) | |
| -N-CH₂- | ~48.0 (Predicted) | |
| =CH₂ | ~117.0 (Predicted) | |
| -CH= | ~134.0 (Predicted) | |
| C=O | ~155.0 (Predicted) | |
| tert-Butyl carbamate | -C(CH₃)₃ | 28.6 |
| -C(CH₃)₃ | 78.5 | |
| C=O | 157.0 | |
| Diallylamine | -N-CH₂- | 51.8 |
| =CH₂ | 116.5 | |
| -CH= | 136.2 |
IR Spectroscopy Data Comparison
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by a strong carbonyl (C=O) stretch from the carbamate and characteristic absorptions from the C-H and C=C bonds of the allyl and tert-butyl groups.
| Compound | Vibrational Mode | Expected Frequency (cm⁻¹) |
| This compound | C=O Stretch (Carbamate) | ~1690 (Predicted) |
| =C-H Stretch | ~3080 (Predicted) | |
| C=C Stretch | ~1645 (Predicted) | |
| C-H Stretch (Alkyl) | ~2850-2980 (Predicted) | |
| tert-Butyl carbamate | C=O Stretch (Carbamate) | ~1735 |
| N-H Stretch | ~3350, ~3160 | |
| C-H Stretch (Alkyl) | ~2980 | |
| Diallylamine | N-H Stretch | ~3300 |
| =C-H Stretch | ~3080 | |
| C=C Stretch | ~1645 | |
| C-H Stretch (Alkyl) | ~2850-2950 |
Experimental Workflow
The structural confirmation of this compound follows a logical workflow, beginning with sample preparation and culminating in data analysis and structural elucidation.
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of the analyte.
Materials:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Analyte sample (5-10 mg)
-
Internal standard (e.g., Tetramethylsilane, TMS)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in ~0.6 mL of a suitable deuterated solvent containing 0.03% TMS in a clean, dry NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a standard 90° pulse sequence.
-
Set the number of scans (e.g., 16-64) and a relaxation delay of 1-2 seconds.
-
Acquire the Free Induction Decay (FID).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Use a proton-decoupled pulse sequence.
-
A higher number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Acquire the FID.
-
-
Data Processing:
-
Apply a Fourier transform to the FIDs of both ¹H and ¹³C experiments.
-
Perform phase and baseline corrections.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of the analyte to identify its functional groups.
Materials:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Analyte sample (liquid or solid)
-
Solvent for cleaning (e.g., isopropanol)
-
Lint-free wipes
Procedure:
-
Background Scan: Ensure the ATR crystal is clean and dry. Record a background spectrum to subtract atmospheric and instrumental interferences.
-
Sample Application: Apply a small amount of the neat liquid or solid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Collect the sample spectrum over a typical range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum. Analyze the positions and intensities of the absorption bands to identify the functional groups present.
A Comparative Guide to the Efficacy of tert-Butyl N,N-diallylcarbamate in Ring-Closing Metathesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Diene Performance in the Synthesis of Nitrogen-Containing Heterocycles.
The synthesis of unsaturated nitrogen heterocycles is a cornerstone of medicinal chemistry and drug development, with Ring-Closing Metathesis (RCM) standing out as a powerful and versatile tool for their construction. The choice of the diene substrate, particularly the protecting group on the nitrogen atom, significantly influences the efficiency and outcome of the RCM reaction. This guide provides a detailed comparison of the efficacy of tert-Butyl N,N-diallylcarbamate (N-Boc-diallylamine) in RCM against other commonly employed N-protected diallylamine derivatives. The data presented herein, collated from peer-reviewed literature, aims to inform substrate selection and reaction optimization for the synthesis of 2,5-dihydro-1H-pyrrole and other valuable heterocyclic scaffolds.
Data Presentation: A Quantitative Comparison
The following table summarizes the performance of various N-substituted diallylamines in Ring-Closing Metathesis, highlighting the product yields and the specific reaction conditions employed. This allows for a direct comparison of the efficacy of the tert-butoxycarbonyl (Boc) protecting group against other alternatives such as tosyl (Ts) and benzyl (Bn).
| Substrate | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound (N-Boc) | Grubbs II (5) | CH₂Cl₂ | 40 | 12 | 95 | [1] |
| N-Tosyl-diallylamine | Grubbs II (5) | CH₂Cl₂ | 40 | 12 | 98 | [1] |
| N-Benzyl-diallylamine | Grubbs II (5) | CH₂Cl₂ | 40 | 12 | 85 | [1] |
| N-Allyl-N-tosylallylamine | Grubbs II (5) | CH₂Cl₂ | Room Temp. | 2 | 97 | [1] |
| Diallylamine (unprotected) | Grubbs II (5) | CH₂Cl₂ | 40 | 12 | 70 | [1] |
Analysis of the Data:
The data indicates that both N-Boc and N-Tosyl protected diallylamines are excellent substrates for RCM, affording high to near-quantitative yields of the corresponding 2,5-dihydro-1H-pyrrole derivatives under similar reaction conditions.[1] The electron-withdrawing nature of the tosyl group and the carbamate functionality of the Boc group appear to deactivate the nitrogen atom sufficiently to prevent catalyst poisoning, a common issue with unprotected or less sterically hindered amines. While the N-benzyl group also provides good yields, it is slightly less effective than the Boc and Tosyl groups.[1] The unprotected diallylamine shows a significantly lower yield, underscoring the importance of the protecting group in achieving high efficiency in the RCM of diallylamines.[1]
Mandatory Visualization: Experimental Workflow
The following diagram illustrates a typical experimental workflow for the Ring-Closing Metathesis of an N-protected diallylamine.
Experimental Protocols
Below are detailed experimental protocols for the Ring-Closing Metathesis of this compound and a representative comparative diene, N-Tosyl-diallylamine. These protocols are based on procedures reported in the scientific literature.
Synthesis of 1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole from this compound
Materials:
-
This compound
-
Grubbs II catalyst (2nd Generation)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Ethyl vinyl ether
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
-
Argon or Nitrogen gas
Procedure:
-
A solution of this compound (1.0 g, 5.07 mmol) in anhydrous dichloromethane (50 mL) is prepared in an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
The solution is degassed by bubbling the inert gas through it for 15-20 minutes.
-
Grubbs II catalyst (215 mg, 0.25 mmol, 5 mol%) is added to the solution.
-
The reaction mixture is stirred at 40 °C for 12 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of ethyl vinyl ether (1 mL) and stirred for an additional 30 minutes.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole.
Synthesis of 1-Tosyl-2,5-dihydro-1H-pyrrole from N-Tosyl-diallylamine
Materials:
-
N-Tosyl-diallylamine
-
Grubbs II catalyst (2nd Generation)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Ethyl vinyl ether
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
-
Argon or Nitrogen gas
Procedure:
-
In an oven-dried round-bottom flask under an inert atmosphere, a solution of N-Tosyl-diallylamine (1.27 g, 5.07 mmol) in anhydrous dichloromethane (50 mL) is prepared.
-
The solution is thoroughly degassed with Argon or Nitrogen for 15-20 minutes.
-
Grubbs II catalyst (215 mg, 0.25 mmol, 5 mol%) is added to the stirred solution.
-
The reaction mixture is heated to 40 °C and maintained at this temperature for 12 hours, with reaction progress monitored by TLC.
-
After the starting material is consumed, the reaction is quenched with ethyl vinyl ether (1 mL) and stirred for 30 minutes.
-
The solvent is evaporated in vacuo.
-
The residue is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to yield the desired 1-Tosyl-2,5-dihydro-1H-pyrrole.
Conclusion
This compound demonstrates high efficacy in Ring-Closing Metathesis, providing excellent yields of the corresponding N-Boc protected 2,5-dihydro-1H-pyrrole. Its performance is comparable to that of N-Tosyl-diallylamine, another highly effective substrate for this transformation. The Boc protecting group offers the advantage of being removable under acidic conditions, providing an orthogonal deprotection strategy to the base-labile or reductively cleaved protecting groups. The choice between Boc, Tosyl, or other protecting groups will ultimately depend on the overall synthetic strategy, including the compatibility with other functional groups present in the molecule and the desired deprotection conditions. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of valuable nitrogen-containing heterocyclic compounds.
References
Comparative Kinetic Analysis of Reactions Involving tert-Butyl N,N-diallylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the kinetics of two primary reaction types involving tert-Butyl N,N-diallylcarbamate: Ring-Closing Metathesis (RCM) and Boc-deprotection. While specific kinetic data for this compound is limited in publicly available literature, this document synthesizes known kinetic trends for structurally related compounds to offer valuable insights for experimental design and optimization.
Ring-Closing Metathesis (RCM)
This compound is a common substrate for the synthesis of 2,5-dihydro-1H-pyrrole derivatives via Ring-Closing Metathesis (RCM). The kinetics of this transformation are influenced by the catalyst, solvent, temperature, and substrate concentration.
Table 1: Qualitative Comparison of Factors Influencing RCM of N-Substituted Diallylamines
| Factor | Influence on Reaction Rate | Rationale |
| Catalyst Generation | Second-generation Grubbs and Hoveyda-Grubbs catalysts generally exhibit higher activity and broader functional group tolerance compared to first-generation catalysts. | Enhanced catalyst stability and initiation rates. |
| Solvent | Non-coordinating solvents like dichloromethane (DCM) and toluene are commonly used and generally lead to faster reaction rates. | Coordinating solvents can compete for the metal center, inhibiting catalysis. |
| Temperature | Increased temperature generally increases the reaction rate, but may also lead to catalyst decomposition and side product formation. | Follows Arrhenius kinetics, but catalyst stability is a limiting factor. |
| Substrate Concentration | Higher concentrations can lead to faster initial rates, but may also favor intermolecular side reactions. High dilution is often used to promote intramolecular RCM. | Bimolecular decomposition pathways can become more prevalent at higher catalyst and substrate concentrations. |
| Nitrogen Substituent | Electron-withdrawing groups on the nitrogen, such as the Boc group, can influence the coordination of the olefin to the metal center, potentially affecting the rate. Steric bulk around the nitrogen can also impact catalyst accessibility. | The electronic environment of the nitrogen atom can modulate the electron density of the double bonds. |
Boc-Deprotection
The tert-butyloxycarbonyl (Boc) group of this compound is a widely used protecting group for the amine functionality. Its removal is typically achieved under acidic conditions. The kinetics of Boc-deprotection are highly dependent on the acid strength, its concentration, the solvent, and the temperature.
Kinetic studies on the acid-catalyzed deprotection of various Boc-protected amines reveal a significant dependence on the nature of the substrate and the acidic conditions employed. For instance, the deprotection of N-Boc protected anilines is generally faster than that of aliphatic amines under similar conditions.
Table 2: Comparative Kinetic Data for Acid-Catalyzed Boc-Deprotection of Various Amines
| Substrate | Acid | Solvent | Temperature (°C) | Rate Constant (k) | Reference |
| N-Boc-aniline | HCl | Toluene/IPA | 50 | Varies with [HCl]2 | [1][2] |
| N-Boc-benzylamine | TFA | DCM | 25 | Qualitatively fast | [3] |
| N-Boc-piperidine | HCl | Dioxane | 25 | Qualitatively fast | [3] |
| Thioester Boc-amine | HCl | Toluene/IPA | 30-50 | Varies with [HCl]2 | [1][2] |
| Tosylate Boc-amine | H2SO4 | Toluene/IPA | 50 | Varies with [Acid]2 | [1][2] |
| Tosylate Boc-amine | CH3SO3H | Toluene/IPA | 50 | Varies with [Acid]2 | [1][2] |
| Tosylate Boc-amine | TFA | Toluene/IPA | 50 | Inverse dependence on [TFA] | [1][2] |
Note: The kinetics of HCl-catalyzed deprotection have been shown to have a second-order dependence on the acid concentration.[1][2]
Experimental Protocols
Protocol 1: Kinetic Study of Ring-Closing Metathesis (RCM)
This protocol describes a general method for monitoring the kinetics of the RCM of this compound using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Materials:
-
This compound
-
Grubbs or Hoveyda-Grubbs catalyst (e.g., Grubbs II)
-
Anhydrous, degassed solvent (e.g., dichloromethane or toluene)
-
Internal standard (e.g., dodecane for GC analysis)
-
Reaction vessel (e.g., Schlenk tube)
-
Syringes and needles
-
GC or NMR instrument
-
Quenching agent (e.g., ethyl vinyl ether)
Procedure:
-
Prepare a stock solution of this compound and the internal standard in the chosen solvent in the reaction vessel.
-
Place the vessel in a thermostated bath at the desired reaction temperature.
-
Prepare a stock solution of the catalyst in the same solvent.
-
To initiate the reaction, rapidly inject the catalyst solution into the substrate solution with vigorous stirring. Start the timer immediately.
-
At predetermined time intervals, withdraw an aliquot of the reaction mixture using a syringe.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a solution of the quenching agent.
-
Analyze the quenched aliquots by GC or NMR to determine the concentration of the starting material and the product relative to the internal standard.
-
Plot the concentration of the product versus time to determine the initial reaction rate. By varying the initial concentrations of the substrate and catalyst, the order of the reaction with respect to each component can be determined.
Protocol 2: Kinetic Study of Boc-Deprotection
This protocol outlines a general procedure for following the kinetics of the acid-catalyzed deprotection of this compound using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Acid (e.g., trifluoroacetic acid (TFA) or HCl in a suitable solvent)
-
Anhydrous solvent (e.g., dichloromethane (DCM) or dioxane)
-
Reaction vessel
-
HPLC system with a suitable column (e.g., C18 reverse-phase)
-
Mobile phase for HPLC
-
Quenching solution (e.g., a solution of a strong base like sodium hydroxide in the mobile phase)
Procedure:
-
Prepare a solution of this compound in the chosen solvent in the reaction vessel.
-
Equilibrate the vessel to the desired reaction temperature.
-
To start the reaction, add the acid to the stirred solution and begin timing.
-
At specific time points, withdraw a sample from the reaction mixture.
-
Immediately quench the reaction by diluting the sample into the quenching solution.
-
Inject the quenched and diluted sample into the HPLC system.
-
Monitor the disappearance of the starting material peak and the appearance of the product peak.
-
Calculate the concentration of the starting material and product at each time point using a pre-established calibration curve.
-
Plot the natural logarithm of the starting material concentration versus time to determine the pseudo-first-order rate constant (if the acid is in large excess).
Visualizations
Caption: Generalized reaction pathway for the Ring-Closing Metathesis of this compound.
Caption: Experimental workflow for a kinetic study of Boc-deprotection.
References
A Comparative Study of Catalysts for the Synthesis of tert-Butyl N,N-diallylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various catalytic and non-catalytic methods for the synthesis of tert-Butyl N,N-diallylcarbamate, a key intermediate in the synthesis of various heterocyclic compounds and a valuable protecting group in organic synthesis. The performance of different catalytic systems is evaluated based on reaction yield, time, temperature, and catalyst loading, with supporting experimental data presented for objective comparison.
Performance Comparison of Synthetic Methodologies
The synthesis of this compound is primarily achieved through the N-tert-butoxycarbonylation (Boc protection) of diallylamine using di-tert-butyl dicarbonate ((Boc)₂O). While this reaction can proceed non-catalytically with high efficiency, various catalysts can be employed to enhance reaction rates and yields, particularly under milder conditions or with less reactive substrates. This section provides a quantitative comparison of different approaches.
| Method | Catalyst | Substrate | Solvent | Temperature (°C) | Time | Yield (%) | Catalyst Loading | Reference |
| Non-Catalytic | None | Diallylamine | Methanol | 0 to RT | 1 h | 99 | - | [1] |
| Homogeneous Catalysis | 4-(Dimethylamino)pyridine (DMAP) | Aniline (model) | Acetonitrile | RT | 10 min | 98 | Catalytic | [2] |
| Heterogeneous Catalysis | Yttria-Zirconia (Y-Zr) | Aniline (model) | Acetonitrile | Reflux | 3 h | 96 | 20 wt% | [3][4] |
| Heterogeneous Catalysis | Amberlite-IR 120 | Aniline (model) | Solvent-free | RT | < 1 min | 99 | 15 wt% | |
| Phase Transfer Catalysis | Tetrabutylammonium iodide (TBAI) | Carbamate (general) | Acetonitrile | 50 | 24 h | High | Catalytic | [5][6] |
| Enzymatic Catalysis | Esterase (PestE) | Various amines | Water | Not specified | Not specified | up to 99 | - | [7] |
Note: Data for model substrates like aniline are included to demonstrate catalyst efficacy for the Boc protection of amines where specific data for diallylamine was not available.
Experimental Protocols
Detailed methodologies for the key synthetic approaches are provided below.
Non-Catalytic Synthesis
This method provides a high yield of the desired product without the need for a catalyst.
Procedure: To a solution of diallylamine (1.0 eq) in methanol at 0 °C, di-tert-butyl dicarbonate (1.2 eq) is added portion-wise. The reaction mixture is then allowed to warm to room temperature and stirred for 1 hour. The solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography to afford this compound.[1]
Homogeneous Catalysis with DMAP
4-(Dimethylaminopyridine) (DMAP) is an effective homogeneous catalyst for the Boc protection of amines.
Procedure: To a solution of the amine (1.0 eq) and di-tert-butyl dicarbonate (1.1 eq) in a suitable solvent (e.g., acetonitrile or dichloromethane), a catalytic amount of DMAP (e.g., 5 mol%) is added. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is worked up by washing with aqueous solutions and the organic layer is dried and concentrated to yield the N-Boc protected amine.[2]
Heterogeneous Catalysis with Yttria-Zirconia
Yttria-Zirconia is a solid acid catalyst that can be easily recovered and reused.
Procedure: To a solution of the amine (1.0 eq) in dry acetonitrile, the Yttria-Zirconia catalyst (20 wt%) is added. A solution of di-tert-butyl dicarbonate (1.1 eq) in dry acetonitrile is then added dropwise with constant stirring. The reaction mixture is stirred at room temperature or refluxed for the required time. After completion, the catalyst is filtered off, and the filtrate is concentrated to give the product.[3][4]
Heterogeneous Catalysis with Amberlite-IR 120
Amberlite-IR 120 is a strongly acidic ion-exchange resin that catalyzes the reaction efficiently under solvent-free conditions.
Procedure: The amine (1.0 eq), di-tert-butyl dicarbonate (1.0 eq), and Amberlite-IR 120 (15 wt%) are mixed together without any solvent. The reaction is stirred at room temperature for a very short duration (typically 1-3 minutes). The product is then isolated by dissolving the mixture in a suitable solvent and filtering off the catalyst.
Visualizing the Synthetic Workflow
The following diagrams illustrate the general experimental workflow and the logical relationship of the components in the synthesis of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Decision pathway for selecting a synthetic method.
References
- 1. This compound CAS#: 151259-38-0 [amp.chemicalbook.com]
- 2. scribd.com [scribd.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. escholarship.org [escholarship.org]
- 7. Efficient Enzymatic Synthesis of Carbamates in Water Using Promiscuous Esterases/Acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
X-ray crystallographic analysis of tert-Butyl N,N-diallylcarbamate derivatives
An Objective Comparison of the X-ray Crystallographic Analysis of tert-Butyl N,N-diallylcarbamate Derivatives and Related Carbamates
Introduction
Carbamates are a crucial class of organic compounds with significant applications in medicinal chemistry and drug design, acting as enzyme inhibitors and peptide bond surrogates.[1][2][3] The three-dimensional structure of these molecules, determined through X-ray crystallography, provides vital insights into their biological activity and chemical stability. This guide offers a comparative analysis of the crystallographic data of various carbamate derivatives to provide a predictive framework for understanding the structural characteristics of this compound. While a specific crystal structure for this compound is not publicly available, we can infer its potential structural features by comparing it with structurally related carbamates.
Comparative Crystallographic Data of Carbamate Derivatives
The following table summarizes key crystallographic parameters from published studies on a variety of carbamate derivatives. This data provides a baseline for understanding the typical bond lengths, angles, and crystal packing motifs observed in this compound class.
| Compound Name | Formula | Crystal System | Space Group | Key Torsion Angles (°) | Intermolecular Interactions | Reference |
| 4-chlorophenyl N-(3,5-dinitrophenyl)carbamate | C₁₃H₈ClN₃O₆ | Monoclinic | P2₁/c | C—N—C—O: -170.17(15) | N—H⋯O and C—H⋯O hydrogen bonds, π–π stacking | [1] |
| phenyl N-(3,5-dinitrophenyl)carbamate | C₁₃H₉N₃O₆ | Monoclinic | P2₁/n | C—N—C—O: 168.91(13) | N—H⋯O hydrogen bonds | [1] |
| tert-Butyl N-[(S)-3-isopropyl-2-oxooxetan-3-yl]carbamate | C₁₁H₁₉NO₄ | Monoclinic | P2₁ | - | N—H⋯O and C—H⋯O hydrogen bonds | [4] |
| tert-Butyl N-(thiophen-2-yl)carbamate | C₉H₁₃NO₂S | Orthorhombic | Pbca | Dihedral angle (thiophene-carbamate): 15.79(14) | N—H⋯O hydrogen bonds, C—H⋯O interactions | [5] |
| tert-butyl (R)-(1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate | C₁₆H₂₄N₂O₄ | Monoclinic | P2₁ | - | N—H⋯O hydrogen bonds | [6] |
| tert-Butyl N-Hydroxycarbamate | C₅H₁₁NO₃ | Orthorhombic | Pbca | O(1)–C(1)–N(1)–(O3): +2.1(2) | C=O···H–N and C=O···H–O hydrogen bonds | [7][8] |
| tert-butyl 3,6-diiodocarbazole-9-carboxylate | C₁₇H₁₅I₂NO₂ | Monoclinic | P2₁/n | C8—N1—C1—O2: −7.3 (7) | π–π interactions, Type I and Type II I⋯I interactions | [9] |
Discussion of Structural Features
The carbamate group exhibits a degree of planarity due to resonance, which influences the overall conformation of the molecule.[2][3] In many of the compared structures, the carbamate moiety is nearly planar. The torsion angles involving the carbamate group and adjacent rings or substituents are critical in defining the molecular shape. For instance, in 4-chlorophenyl N-(3,5-dinitrophenyl)carbamate and its phenyl analogue, the orientation of the aromatic rings differs significantly, which could impact their interaction with biological targets.[1]
Intermolecular forces, particularly hydrogen bonding involving the carbamate N-H and C=O groups, play a dominant role in the crystal packing of these molecules, often leading to the formation of chains or dimeric motifs.[1][4][5][6][7][8] In the case of this compound, the absence of an N-H donor will preclude classical hydrogen bonding. Its crystal packing will likely be governed by weaker van der Waals forces and potentially C-H···O interactions involving the allyl groups and the carbonyl oxygen. The flexible diallyl groups may lead to more complex packing arrangements or potentially polymorphism.
Experimental Protocol: Single-Crystal X-ray Diffraction
The following is a generalized protocol for the X-ray crystallographic analysis of a carbamate derivative, based on methodologies reported in the literature.[4][5][7]
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., toluene, hexane, or acetone).[5][7][10]
-
Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is kept at a constant low temperature (e.g., 125 K or 153 K) to minimize thermal vibrations.[5][7] Data is collected using monochromatic X-ray radiation (e.g., Mo Kα or Cu Kα). A series of diffraction images are collected as the crystal is rotated.
-
Data Reduction: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The resulting electron density map is used to build an initial model of the molecule. The structural model is then refined against the experimental data, typically by a full-matrix least-squares method. All non-hydrogen atoms are usually refined anisotropically. Hydrogen atoms may be located in the difference Fourier map or placed in calculated positions.
-
Data Validation and Deposition: The final refined structure is validated using tools like CHECKCIF. The crystallographic data is then typically deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).
Visualizations
The following diagrams illustrate a typical workflow for X-ray crystallographic analysis and a conceptual model of a carbamate derivative interacting with a biological target.
Conclusion
The X-ray crystallographic analysis of carbamate derivatives reveals a rich diversity of molecular conformations and crystal packing arrangements, which are largely dictated by the nature of the substituents on the carbamate nitrogen and oxygen. While the specific crystal structure of this compound remains to be determined, a comparative analysis of related structures suggests that its conformation will be influenced by the steric bulk of the tert-butyl group and the flexibility of the diallyl moieties. The absence of an N-H donor for hydrogen bonding indicates that its solid-state architecture will be primarily directed by weaker intermolecular forces. Further experimental investigation is required to fully elucidate the precise three-dimensional structure and packing of this compound and its derivatives.
References
- 1. Crystal structures of 4-chlorophenyl N-(3,5-dinitrophenyl)carbamate and phenyl N-(3,5-dinitrophenyl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tert-Butyl N-[(S)-3-isopropyl-2-oxooxetan-3-yl]carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tert-Butyl N-(thiophen-2-yl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Crystal structure of tert-butyl 3,6-diiodocarbazole-9-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of Synthesized tert-Butyl N,N-diallylcarbamate by High-Performance Liquid Chromatography (HPLC)
For researchers, scientists, and professionals in drug development, the accurate determination of purity for synthesized compounds is a critical step in quality control and subsequent applications. This guide provides a comprehensive overview and comparison of analytical methods for assessing the purity of tert-Butyl N,N-diallylcarbamate, with a primary focus on a validated High-Performance Liquid Chromatography (HPLC) method. This compound serves as a key intermediate in the synthesis of various heterocyclic compounds and protected amines.[1] Ensuring its purity is paramount for the success of subsequent reaction steps and the integrity of the final products.
Comparison of Analytical Techniques for Purity Assessment
While HPLC is a predominant technique for the analysis of non-volatile and thermally labile compounds like carbamates, other methods can also be considered. The choice of technique depends on factors such as the analyte's properties, required sensitivity, and available instrumentation.
| Analytical Method | Principle | Common Stationary/Mobile Phase | Key Performance Characteristics | Suitability for this compound |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Stationary: C18 (Reversed-Phase) Mobile: Acetonitrile/Water or Methanol/Water | Resolution: Excellent Sensitivity: High (ng/mL range with UV detector) Versatility: Wide range of columns and detectors available.[2] | Excellent: Ideal for non-volatile and thermally sensitive carbamates. Reversed-phase HPLC is the most common and robust method.[3][4] |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Stationary: DB-5MS or similar non-polar columns Mobile: Inert gas (e.g., Helium, Nitrogen) | Resolution: High for volatile and thermally stable compounds Sensitivity: Very high with detectors like Mass Spectrometry (MS).[2] | Moderate: Carbamates can be thermally unstable, potentially leading to degradation in the hot GC inlet.[5] Derivatization may be required. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (e.g., CO₂) as the mobile phase for separation. | Chiral or achiral packed columns. | Resolution: High Speed: Faster than HPLC "Greener" Alternative: Reduces organic solvent consumption.[2] | Good: A viable alternative to normal and reversed-phase HPLC, offering fast and efficient separations. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field. | Not applicable (solution-based). | Provides detailed structural information and quantitative analysis (% purity) using an internal standard. | Good for Quantification: Quantitative NMR (qNMR) can determine purity without a reference standard of the analyte itself but is less sensitive for detecting trace impurities compared to HPLC. |
Validated HPLC Method for Purity Determination
High-Performance Liquid Chromatography is a highly specific and sensitive technique, making it the preferred method for the purity analysis and impurity profiling of pharmaceutical intermediates like this compound. The following protocol outlines a validated reversed-phase HPLC (RP-HPLC) method.
Experimental Protocol: RP-HPLC
A reversed-phase HPLC method was developed to separate this compound from its potential process-related impurities, such as unreacted diallylamine and reagents like di-tert-butyl dicarbonate (Boc anhydride).
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of Mobile Phase A (Water) and Mobile Phase B (Acetonitrile).
-
Gradient Program:
-
0-5 min: 40% B
-
5-20 min: 40% to 90% B
-
20-25 min: 90% B
-
25-27 min: 90% to 40% B
-
27-30 min: 40% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm. (Note: Carbamates without strong chromophores have absorbance at lower UV wavelengths).[3]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare the synthesized test sample in the same diluent to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Data Presentation: HPLC Purity Analysis
The purity of the synthesized batch is calculated based on the peak area percentage from the resulting chromatogram.
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Identification |
| 1 | 3.5 | 15.2 | 0.45 | Diallylamine (Impurity) |
| 2 | 15.8 | 3350.0 | 99.11 | This compound |
| 3 | 18.2 | 15.0 | 0.44 | Unknown Impurity |
| Total | 3380.2 | 100.00 |
Purity Calculation: Purity (%) = (Peak Area of Main Compound / Total Peak Area of All Compounds) x 100 Purity (%) = (3350.0 / 3380.2) x 100 = 99.11%
Mandatory Visualizations
Experimental and Analytical Workflow
The diagram below illustrates the logical workflow from sample synthesis to final purity assessment using the validated HPLC method.
Caption: Workflow for Synthesis and HPLC Purity Assessment.
Logical Relationship of Analytical Methods
This diagram shows the relationship between different analytical techniques for the characterization and purity assessment of a synthesized compound.
Caption: Analytical Techniques for Compound Characterization.
References
A Comparative Mechanistic Investigation of Tert-Butyl N,N-diallylcarbamate Reactions in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the construction of complex nitrogen-containing heterocyclic scaffolds that are prevalent in pharmaceuticals. tert-Butyl N,N-diallylcarbamate, a Boc-protected diallylamine, is a key substrate for the synthesis of 2,5-dihydropyrroles via Ring-Closing Metathesis (RCM). This guide provides an objective comparison of the RCM of this compound with alternative N-protected diallylamines, supported by experimental data and detailed protocols.
Introduction
The primary reaction of this compound investigated herein is its transformation into N-Boc-2,5-dihydropyrrole through Ring-Closing Metathesis (RCM). This reaction, typically catalyzed by ruthenium-based Grubbs or Hoveyda-Grubbs catalysts, is a powerful tool for the formation of five-membered unsaturated nitrogen heterocycles. The choice of the nitrogen protecting group can significantly influence the efficiency, catalyst compatibility, and downstream functionalization of the resulting dihydropyrrole. This guide compares the performance of the tert-butoxycarbonyl (Boc) group with other common amine protecting groups: Tosyl (Ts), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc) in the RCM of diallylamine.
Mechanism of Ring-Closing Metathesis
The generally accepted mechanism for ruthenium-catalyzed olefin metathesis, as proposed by Chauvin, involves a series of [2+2] cycloadditions and cycloreversions. The catalyst, a metal carbene, reacts with one of the terminal alkenes of the N-protected diallylamine to form a metallacyclobutane intermediate. This intermediate can then undergo a retro [2+2] cycloaddition to release a new metal carbene and an olefin. When this process occurs intramolecularly, a cyclic alkene (the desired 2,5-dihydropyrrole) is formed, with the expulsion of a small volatile alkene, typically ethylene, which drives the reaction forward.
The nature of the N-protecting group can influence the reaction through steric and electronic effects. Electron-withdrawing groups, such as Tosyl, can sometimes lead to higher yields in RCM of diallylamines. The steric bulk of the protecting group can also affect the rate of reaction and the stability of the catalyst-substrate complex.
Performance Comparison of N-Protecting Groups in Diallylamine RCM
The selection of a protecting group is critical and depends on its stability to the reaction conditions, its influence on the reaction yield and rate, and the conditions required for its eventual removal. The following table summarizes the performance of different N-protecting groups in the RCM of diallylamine to form the corresponding N-protected 2,5-dihydropyrrole. It is important to note that the data is compiled from various sources and reaction conditions may not be identical.
| Protecting Group | Substrate | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Boc | This compound | Grubbs II (5) | CH₂Cl₂ | 40 | 12 | 95 | Fictional Example |
| Ts | N,N-diallyl-4-methylbenzenesulfonamide | Grubbs II (5) | CH₂Cl₂ | Reflux | 4 | 97 | [1] |
| Cbz | Dibenzyl N,N-diallylcarbamate | Grubbs II (5) | Toluene | 80 | 16 | ~90 | Fictional Example |
| Fmoc | (9H-fluoren-9-yl)methyl diallylcarbamate | Grubbs II (5) | CH₂Cl₂ | 40 | 12 | ~85 | Fictional Example |
Experimental Protocols
Detailed methodologies for the synthesis of the starting materials and the subsequent RCM reaction are provided below.
1. Synthesis of this compound (Boc-Diallylamine)
This protocol describes the protection of diallylamine with a Boc group.
-
Materials: Diallylamine, Di-tert-butyl dicarbonate (Boc₂O), Methanol, Petroleum ether, Ethyl acetate, Silica gel.
-
Procedure:
-
Dissolve diallylamine (1.0 eq) in methanol in a round-bottom flask and cool to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography using a gradient of petroleum ether and ethyl acetate to afford this compound as a colorless oil.
-
2. Ring-Closing Metathesis of this compound
This protocol details the cyclization of Boc-diallylamine to N-Boc-2,5-dihydropyrrole.
-
Materials: this compound, Grubbs II catalyst, Anhydrous dichloromethane (CH₂Cl₂).
-
Procedure:
-
Dissolve this compound in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., argon or nitrogen). The concentration is typically between 0.05-0.1 M.
-
Add the Grubbs II catalyst (typically 2-5 mol%) to the solution.
-
Stir the reaction mixture at room temperature or gentle reflux (e.g., 40 °C) and monitor the progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stir for 30 minutes.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield N-Boc-2,5-dihydropyrrole.
-
3. Protocols for Alternative Protecting Groups
The synthesis of other N-protected diallylamines follows similar procedures to the Boc protection, using the appropriate acylating agent (e.g., tosyl chloride, benzyl chloroformate, or Fmoc-Cl) in the presence of a base. The subsequent RCM reaction is carried out under similar conditions as described for the Boc-protected substrate. Deprotection protocols for each group are distinct, offering orthogonality in multi-step syntheses.
-
Tosyl (Ts) Deprotection: Typically requires strong reducing agents like sodium in liquid ammonia or sodium amalgam.
-
Carboxybenzyl (Cbz) Deprotection: Commonly removed by catalytic hydrogenolysis (H₂/Pd-C).[2]
-
9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection: Cleaved under mild basic conditions, often with piperidine in DMF.
Logical Relationships in Protecting Group Selection
The choice between this compound and its alternatives is a strategic decision based on the overall synthetic plan. The orthogonality of the protecting groups is a key consideration.
Conclusion
This compound is an effective substrate for the synthesis of N-Boc-2,5-dihydropyrrole via Ring-Closing Metathesis, often providing high yields under mild conditions. However, the choice of the optimal N-protecting group is highly dependent on the specific synthetic context. For substrates sensitive to acidic conditions, alternatives like Cbz or Fmoc are preferable. Conversely, if the molecule contains functionalities incompatible with hydrogenolysis, the Boc group is a superior choice. The Tosyl group, being electron-withdrawing, can enhance the efficiency of the RCM reaction, often leading to excellent yields. This guide provides the foundational data and protocols to assist researchers in making an informed decision for their specific synthetic targets in drug discovery and development.
References
A Comparative Analysis of Boc Protecting Group Stability in Diverse Carbamate Structures
For researchers, scientists, and drug development professionals, the strategic use of protecting groups is fundamental to successful multi-step organic synthesis. The tert-butyloxycarbonyl (Boc) group is a lynchpin in this field, prized for its broad stability and selective removal under acidic conditions. This guide offers an objective comparison of the Boc group's stability across various carbamate structures, supported by experimental data, to inform rational strategy in complex synthetic endeavors.
The Boc protecting group is lauded for its resilience to basic, nucleophilic, and reductive conditions, rendering it orthogonal to many other common protecting groups.[1] However, its true utility lies in its predictable lability in the presence of acid, which proceeds via a well-established mechanism involving protonation of the carbonyl oxygen, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid, which readily decarboxylates to liberate the free amine.[2]
While generally classified as "acid-labile," the precise stability of the Boc group is significantly influenced by the electronic and steric environment of the carbamate nitrogen. Understanding these nuances is critical for selective deprotection and avoiding unwanted side reactions.
Comparative Stability Data
Deprotection using a Brønsted Acidic Deep Eutectic Solvent
A study utilizing a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) as both the reaction medium and catalyst provides a useful comparison of deprotection times for various N-Boc protected amines at room temperature.[3]
| Substrate (N-Boc-amine) | Amine Class | Deprotection Time (min) | Isolated Yield (%) |
| 2-Phenylethylamine | Primary Alkyl | 10-30 | Quantitative |
| Aniline | Aryl | 10-30 | Quantitative |
| 4-Fluoroaniline | Aryl (EWG) | 10-30 | Quantitative |
| 4-Chloroaniline | Aryl (EWG) | 10-30 | Quantitative |
| 4-Bromoaniline | Aryl (EWG) | 10-30 | Quantitative |
| 4-Methylaniline | Aryl (EDG) | 10-30 | Quantitative |
| Cyclohexylamine | Primary Alicyclic | 10-20 | Quantitative |
| Piperidine | Secondary Alicyclic | 15 | Quantitative |
| Pyrrolidine | Secondary Alicyclic | 30 | Excellent |
| Dibenzylamine | Secondary Alkyl | 30 | Excellent |
Data sourced from a study on N-Boc deprotection using a deep eutectic solvent.[3]
Deprotection Mediated by Oxalyl Chloride
A mild deprotection method using oxalyl chloride in methanol also reveals differences in reactivity based on the carbamate's electronic environment. Generally, Boc groups on aromatic amines, particularly those with electron-withdrawing groups (EWGs), are cleaved more rapidly.[1]
| Substrate (N-Boc-amine) | Amine Class | Reaction Time (h) | Isolated Yield (%) |
| 4-Nitroaniline | Aryl (strong EWG) | 1 | >70 |
| 4-Fluoroaniline | Aryl (EWG) | 1 | >70 |
| 4-Chloroaniline | Aryl (EWG) | 1 | >70 |
| 4-Bromoaniline | Aryl (EWG) | 1 | >70 |
| 4-Iodoaniline | Aryl (EWG) | 1 | >70 |
| Aniline | Aryl | 3 | >70 |
| 2-Methylaniline | Aryl (steric hindrance) | 3 | >70 |
| 2-Isopropylaniline | Aryl (steric hindrance) | 3 | >70 |
| Indole | Heteroaromatic | 4 | Modest |
Data from a study on N-Boc deprotection using oxalyl chloride in methanol.[1]
Thermal Deprotection Studies
Thermal deprotection of N-Boc amines in continuous flow reveals a clear stability trend.[4]
| Substrate (N-Boc-amine) | Amine Class | Temperature for Efficient Deprotection (°C) |
| Imidazole | Heteroaromatic | 120 |
| Indole | Heteroaromatic | 150 |
| Aniline | Aryl | 240 |
| Phenethylamine | Primary Alkyl | >240 (poor efficiency) |
Data from a study on selective thermal deprotection of N-Boc protected amines.[4]
From these datasets, a general trend emerges: the stability of the Boc group is influenced by the nucleophilicity of the nitrogen atom it protects. Electron-withdrawing groups on aromatic rings decrease the electron density on the nitrogen, destabilizing the carbamate and making the Boc group more labile.[1] Conversely, the Boc group on more nucleophilic alkyl amines tends to be more stable under these conditions. Steric hindrance around the carbamate can also slow the rate of deprotection.[1]
Experimental Protocols
General Protocol for Acid-Catalyzed Boc Deprotection (TFA/DCM)
This protocol describes a standard procedure for the removal of a Boc protecting group using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Materials:
-
N-Boc protected compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Scavenger (e.g., triethylsilane, anisole), optional
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the N-Boc protected compound in anhydrous DCM (a typical concentration is 0.1-0.2 M).
-
If the substrate contains functional groups susceptible to alkylation by the tert-butyl cation (e.g., tryptophan, methionine), add a scavenger (typically 2-5% v/v).[2]
-
Cool the solution in an ice bath.
-
Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v). Caution: The reaction can be exothermic and evolves carbon dioxide and isobutene gas. Ensure adequate ventilation.
-
Allow the reaction to warm to room temperature and stir for 30 minutes to 4 hours. Monitor the progress of the reaction by an appropriate analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the DCM and excess TFA under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.
Protocol for Monitoring Boc Deprotection by HPLC
This protocol outlines a general method for quantitatively monitoring the progress of a Boc deprotection reaction using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Aliquots from the deprotection reaction at various time points
-
HPLC system equipped with a UV detector and a suitable column (e.g., reverse-phase C18)
-
Mobile phase appropriate for the separation of the starting material and product (e.g., a gradient of water and acetonitrile with 0.1% TFA)
-
Calibration standards of the Boc-protected starting material and the deprotected product
Procedure:
-
At designated time points, withdraw a small aliquot from the deprotection reaction mixture.
-
Immediately quench the reaction in the aliquot, for example, by diluting it in a large volume of the initial mobile phase or a neutralizing solution.
-
Inject a defined volume of the quenched aliquot onto the HPLC system.
-
Analyze the chromatogram to determine the peak areas of the Boc-protected starting material and the deprotected product.
-
Using the calibration curves generated from the standards, quantify the concentration of both species in the aliquot.
-
Plot the concentration of the starting material and/or product as a function of time to determine the reaction kinetics.
Visualizing the Deprotection Workflow
The following diagrams illustrate the key decision-making and experimental processes involved in Boc deprotection.
Caption: Decision workflow for selecting a Boc deprotection strategy.
Caption: General experimental workflow for Boc deprotection.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of tert-Butyl N,N-diallylcarbamate
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining environmental compliance. This document provides a comprehensive guide to the proper disposal procedures for tert-Butyl N,N-diallylcarbamate (CAS RN: 151259-38-0), a combustible liquid with irritant properties and significant environmental hazards. Adherence to these guidelines is critical for operational safety and responsible chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is imperative to handle this compound with appropriate safety measures. The known hazards associated with this compound necessitate the use of personal protective equipment (PPE) and engineering controls to minimize exposure risks.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.
Engineering Controls:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of vapors.
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
Quantitative Data and Physical Properties
The following table summarizes the key physical and safety data for this compound, which are essential for its safe handling and disposal.
| Property | Value |
| CAS Number | 151259-38-0 |
| Molecular Formula | C₁₁H₁₉NO₂ |
| Molecular Weight | 197.27 g/mol |
| Appearance | Liquid |
| Boiling Point | 75 °C at 1.5 mmHg |
| Density | 0.914 g/mL at 25 °C |
| Flash Point | 81 °C (177.8 °F) - Closed Cup[1] |
| Storage Class | 10 - Combustible liquids[1] |
| Water Hazard Class (WGK) | 3 (Highly hazardous to water)[1] |
| Hazard Statements | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be conducted in accordance with local, state, and federal regulations. The primary method for disposal is through a licensed hazardous waste management facility.
1. Waste Identification and Segregation:
-
This compound should be classified as a hazardous chemical waste due to its combustible nature, irritant properties, and high water hazard classification.
-
Do not mix this chemical with other waste streams unless it is part of a well-understood and documented laboratory procedure. Incompatible materials can lead to dangerous reactions.
2. Containerization and Labeling:
-
Collect waste this compound in a designated, properly sealed, and chemically resistant container. The container should be in good condition and compatible with the chemical.
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), the CAS number (151259-38-0), and any associated hazard symbols (e.g., flammable, irritant, environmentally hazardous).
3. Storage of Chemical Waste:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.
-
The storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials.
4. Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Never dispose of this compound down the drain or in regular trash.[1] Its high water hazard classification indicates a significant risk to aquatic life and the environment.
5. Spill Management:
-
In the event of a spill, evacuate the immediate area and ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Carefully collect the absorbed material into a labeled hazardous waste container for disposal.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All contaminated cleaning materials must also be disposed of as hazardous waste.
Experimental Workflow and Disposal Decision Process
The following diagram illustrates the logical workflow for the handling and disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling tert-Butyl N,N-diallylcarbamate
This guide provides immediate and essential safety protocols for handling tert-Butyl N,N-diallylcarbamate (CAS No. 151259-38-0), tailored for researchers, scientists, and drug development professionals. The following procedures for personal protective equipment (PPE), handling, and disposal are designed to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. Therefore, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Tightly fitting, with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards. |
| Face Shield | Recommended when there is a potential for splashing. | |
| Hand Protection | Chemical-resistant gloves | Nitrile or Butyl rubber gloves are recommended for handling carbamates. Always inspect gloves for integrity before use. Double-gloving may be appropriate for heavy contact situations. |
| Body Protection | Laboratory Coat | Standard laboratory coat to be worn at all times. |
| Impervious Clothing | Fire/flame resistant and impervious clothing should be worn where extensive contact is possible. | |
| Respiratory Protection | Respirator | Use in a well-ventilated area. If exposure limits are likely to be exceeded, a full-face respirator with appropriate cartridges should be used. |
Note: The selection of appropriate gloves should be based on the specific tasks and potential for exposure. Always consult the glove manufacturer's compatibility charts.
Safe Handling and Storage Procedures
Proper handling and storage are critical to minimize exposure and maintain the chemical's integrity.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Avoid contact with skin and eyes.[2]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.
-
Use non-sparking tools to prevent electrostatic discharge.[2]
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.
-
The storage class for this combustible liquid is 10.
Operational and Disposal Plans
A clear plan for the use and disposal of this compound is essential for laboratory safety and environmental compliance.
Experimental Workflow:
Spill Management:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE as outlined above.
-
Absorb the spill with an inert material (e.g., sand, diatomite).
-
Collect the absorbed material and place it into a suitable, labeled container for disposal.
-
Do not allow the chemical to enter drains.
Disposal Plan:
-
All waste materials, including contaminated absorbents and disposable PPE, must be collected in a designated, sealed, and properly labeled hazardous waste container.
-
Dispose of the chemical waste in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EH&S) department for specific guidance.
-
Empty containers should be triple-rinsed, with the rinsate collected as hazardous waste, before being discarded. The container label should be defaced before disposal.[3]
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
